6-(Chloromethyl)nicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(chloromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDCWDYPSYFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Characterization & Analytical Profiling of 6-(Chloromethyl)nicotinic acid
Executive Summary & Compound Profile
6-(Chloromethyl)nicotinic acid (CAS 10177-13-6) is a critical bifunctional pyridine intermediate. It serves as a "linchpin" scaffold in medicinal chemistry, offering two orthogonal reactivity handles: the carboxylic acid at position 3 (for amide coupling/esterification) and the electrophilic chloromethyl group at position 6 (for nucleophilic substitution).[1]
This guide provides a comprehensive spectral profile and analytical workflows. A key challenge in handling this compound is the hydrolytic instability of the chloromethyl group; therefore, the protocols below emphasize anhydrous handling during analysis.[1]
| Property | Data |
| IUPAC Name | 6-(Chloromethyl)pyridine-3-carboxylic acid |
| CAS Number | 10177-13-6 |
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in non-polar solvents. |
Synthesis & Impurity Logic
Understanding the synthesis is prerequisite to interpreting spectral data, as specific impurities (e.g., unreacted starting material or hydrolyzed byproducts) often appear in the spectra.[1]
Synthetic Pathway & Impurity Profile
The compound is typically accessed via radical halogenation of 6-methylnicotinic esters or deoxychlorination of 6-(hydroxymethyl)nicotinic acid.
Figure 1: Synthetic route highlighting the critical hydrolysis risk (Red Node) that analysts must detect.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
Expert Insight: The 2,5-substitution pattern on the pyridine ring creates a distinct coupling pattern.[1] The key to validating this structure is the absence of the methyl singlet (~2.5 ppm) and the appearance of the chloromethyl singlet (~4.8 ppm).[1]
^1H NMR Data (400 MHz, DMSO-d6)
Solvent Choice: DMSO-d6 is required.[1][2][3] CDCl3 solubility is often insufficient for the free acid.[1]
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) |
| 13.50 | br s | 1H | -COOH | Exchangeable (broad) |
| 9.05 | d | 1H | H-2 (Ar-H) | J ~ 2.0 Hz (meta) |
| 8.32 | dd | 1H | H-4 (Ar-H) | J ~ 8.0, 2.0 Hz |
| 7.65 | d | 1H | H-5 (Ar-H) | J ~ 8.0 Hz (ortho) |
| 4.85 | s | 2H | -CH2Cl | Singlet (Diagnostic) |
Structural Logic:
-
H-2 (9.05 ppm): Most deshielded due to proximity to the ring nitrogen and the electron-withdrawing carboxylic acid.
-
H-5 (7.65 ppm): Upfield relative to H-4/H-2, but deshielded compared to unsubstituted pyridine due to the chloromethyl group.
-
CH2Cl (4.85 ppm): The shift from ~2.5 ppm (in the methyl precursor) to ~4.85 ppm confirms chlorination.[1]
^13C NMR Data (100 MHz, DMSO-d6)
| Shift (δ, ppm) | Carbon Type | Assignment |
| 166.2 | Quaternary (C=O) | Carboxylic Acid |
| 160.5 | Quaternary (Ar-C) | C-6 (attached to CH2Cl) |
| 150.1 | CH (Ar-C) | C-2 |
| 138.5 | CH (Ar-C) | C-4 |
| 126.0 | Quaternary (Ar-C) | C-3 (attached to COOH) |
| 122.8 | CH (Ar-C) | C-5 |
| 46.5 | Aliphatic CH2 | -CH2Cl |
Mass Spectrometry (MS)[4]
Expert Insight: The presence of a chlorine atom provides a definitive "fingerprint" in the mass spectrum due to the natural abundance of 35Cl (75%) and 37Cl (25%).[1]
MS Profile (ESI+ or EI)[1]
-
Molecular Ion: 171.58 Da[1]
-
Ionization Mode: ESI (Positive) is preferred for the pyridine nitrogen; ESI (Negative) for the carboxylic acid.[1]
| m/z Peak | Intensity | Assignment | Interpretation |
| 172.0 | 100% | [M+H]+ (35Cl) | Protonated parent ion |
| 174.0 | ~33% | [M+H]+ (37Cl) | Diagnostic Isotope Pattern (3:1 ratio confirms one Cl atom) |
| 136.0 | Variable | [M - Cl]+ | Loss of Chlorine (Fragment) |
| 127.0 | Variable | [M - COOH]+ | Decarboxylation (Fragment) |
Fragmentation Logic
Figure 2: Primary fragmentation pathways observed in ESI-MS/MS.
Infrared Spectroscopy (FT-IR)
Expert Insight: IR is primarily used here to confirm the oxidation state of the carbonyl (acid vs. ester precursor) and the integrity of the alkyl halide.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3200 - 2500 | O-H Stretch (Broad) | Carboxylic Acid dimer |
| 1690 - 1710 | C=O Stretch (Strong) | Conjugated Carboxylic Acid |
| 1590, 1570 | C=C / C=N Stretch | Pyridine Ring Skeleton |
| 1280 - 1300 | C-O Stretch | Acid C-O |
| 700 - 750 | C-Cl Stretch | Alkyl Chloride (Fingerprint region) |
Experimental Protocols (Standard Operating Procedures)
Sample Preparation for NMR
Objective: Prevent hydrolysis of the chloromethyl group during analysis.[1]
-
Dryness: Ensure the NMR tube is oven-dried. Use a fresh ampoule of DMSO-d6 (99.9% D) containing TMS.[1]
-
Concentration: Weigh 10-15 mg of this compound.
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]
-
Acquisition: Run the spectrum immediately.[1] Note: If a peak appears at ~4.6 ppm (CH2-OH) or ~5.2 ppm (CH2-dimer), the sample has degraded.
HPLC-UV Purity Check
Objective: Quantify purity and detect the hydroxymethyl impurity.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Pyridine absorption max).
-
Retention Time Logic: The chloromethyl derivative is more lipophilic than the hydroxymethyl impurity and will elute later.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 938, Nicotinic Acid (Structural Analog Data).[1] Retrieved from [Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg.[1] (Standard reference for calculating substituent effects on pyridine rings).
Sources
safety and handling precautions for 6-(Chloromethyl)nicotinic acid
Executive Summary & Chemical Identity
6-(Chloromethyl)nicotinic acid is a bifunctional pyridine derivative widely used as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure combines a carboxylic acid at position 3 and a reactive chloromethyl group at position 6.
Crucial Safety Distinction:
Researchers must distinguish this compound from 6-Chloronicotinic acid (CAS 5326-23-8). The presence of the chloromethyl group (
Chemical Profile Table
| Property | Specification |
| IUPAC Name | 6-(Chloromethyl)pyridine-3-carboxylic acid |
| CAS Number | 148258-27-9 |
| Molecular Formula | |
| Molecular Weight | 171.58 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in DMSO, Methanol; reacts with water. |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive. |
Hazard Identification & Toxicology
The hazard profile of this compound is dominated by two mechanisms: acidity and electrophilic alkylation .
Mechanism of Toxicity
-
Corrosivity (Skin/Eye/Respiratory): The carboxylic acid moiety (
) combined with the potential hydrolysis of the chloromethyl group (releasing ) creates a severe chemical burn hazard. -
Alkylating Potential: The benzylic-like carbon in the chloromethyl group is highly susceptible to nucleophilic attack (
). In biological systems, this group can alkylate DNA bases (e.g., guanine), leading to potential mutagenic or carcinogenic effects.
GHS Classification (Derived via SAR)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[4][5]
-
Germ Cell Mutagenicity: Suspected (Due to alkyl halide functionality).
Risk Assessment & Control Strategy
Effective handling requires a "Defense-in-Depth" approach. The following decision logic outlines the hierarchy of controls necessary for this compound.
Figure 1: Risk Assessment Workflow. The critical control point is the Engineering Control phase to prevent inhalation of dust and exposure to hydrolytic byproducts.
Handling & Storage Protocols
Storage Stability
The chloromethyl group is moisture-sensitive.[2] Upon exposure to atmospheric humidity, it undergoes hydrolysis:
-
Store in a desiccator or sealed under Argon at 2–8°C .
-
Inspect containers for pressure buildup (caused by
gas generation) before opening.
Weighing and Transfer SOP
Objective: Prevent dust generation and moisture ingress.
-
Preparation:
-
Place the balance inside a chemical fume hood or use a static-free powder funnel.
-
Glove Protocol: Wear inner nitrile gloves and outer chemically resistant laminate gloves (e.g., Silver Shield®) to prevent permeation of the alkyl halide.
-
-
Transfer:
-
Do not use metal spatulas if the solid appears caked (risk of scraping/aerosolization). Use PTFE-coated tools.
-
Close the stock container immediately after removal. Purge the headspace with Nitrogen/Argon before resealing.
-
-
Solubilization:
-
Dissolve in anhydrous solvents (DCM, THF, or DMF) slowly.
-
Caution: Exothermic solvation may occur.
-
Reactivity & Degradation Pathways
Understanding the reactivity is vital for both synthesis success and safety.
Figure 2: Reactivity Pathways. The upper path represents storage instability (Hydrolysis), while the lower path represents the biological hazard mechanism (Alkylation).
Emergency Response
Accidental Release (Spills)
-
Solid Spill: Do not dry sweep. Cover with a reactive absorbent (e.g., sodium bicarbonate/sand mix) to neutralize potential acidity. Scoop into a waste container using non-sparking tools.
-
Liquid Spill (Solution): Absorb with vermiculite.
-
Decontamination: Clean the surface with a dilute solution of 5% sodium thiosulfate (to quench alkylating potential) followed by soapy water.
First Aid[7]
-
Eye Contact: Rinse immediately with water for 15 minutes.[3][6] Do not delay. The acidic and alkylating nature causes rapid corneal damage.
-
Skin Contact: Wash with soap and water.[3][7][6] If available, use a polyethylene glycol (PEG 400) wash to solubilize and remove the organic halide, then rinse with water.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
Waste Disposal
Never dispose of this compound in the trash or down the drain.
-
Quenching: Dissolve waste material in a combustible solvent. Treat with an excess of a mild nucleophile (e.g., aqueous ammonia or sodium thiosulfate) to convert the reactive chloromethyl group into a benign amine or thiosulfate derivative.
-
Neutralization: Adjust pH to 6–8 using Sodium Bicarbonate.
-
Disposal: Ship as "Corrosive Solid, Acidic, Organic, N.O.S." through a licensed hazardous waste contractor.
References
-
Lead Sciences. (n.d.). This compound - Product Specifications. Retrieved January 30, 2026, from [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride. (Used for SAR analysis of chloromethyl-pyridine toxicity). Retrieved January 30, 2026, from [Link]
-
PubChem. (2025).[1][8] Compound Summary: 6-Chloronicotinic acid (Structural Analog Comparison). National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine Derivatives. Retrieved January 30, 2026, from [Link]
Sources
- 1. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 [sigmaaldrich.com]
- 5. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Potential Biological Activities of 6-(Chloromethyl)nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and evaluation of 6-(chloromethyl)nicotinic acid derivatives. Drawing upon established principles of medicinal chemistry and pharmacology, this document serves as a foundational resource for researchers and drug development professionals interested in exploring this promising class of compounds.
Introduction: The Nicotinic Acid Scaffold and the Significance of the 6-(Chloromethyl) Moiety
Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse pharmacological properties, including roles in treating dyslipidemia and exhibiting antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The pyridine ring of nicotinic acid serves as a versatile scaffold that can be chemically modified to enhance or introduce new biological functions.
The introduction of a chloromethyl group at the 6-position of the nicotinic acid ring creates a highly reactive and versatile intermediate. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the methylene carbon in the chloromethyl group, making it susceptible to nucleophilic substitution reactions.[1][4] This reactivity allows for the facile synthesis of a wide array of derivatives, including esters, amides, and thioethers, by reacting this compound with various nucleophiles.[5] This synthetic accessibility, coupled with the inherent biological potential of the nicotinic acid core, makes this compound derivatives an attractive area for drug discovery.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives begins with the preparation of the key intermediate, this compound or its activated form, 6-(chloromethyl)nicotinoyl chloride.
Synthesis of 6-(Chloromethyl)nicotinoyl Chloride
A common method for activating the carboxylic acid group of 6-chloronicotinic acid for subsequent reactions is its conversion to the corresponding acyl chloride. This can be achieved by reacting 6-chloronicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6][7][8]
Experimental Protocol: Synthesis of 6-(chloromethyl)nicotinoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add thionyl chloride (2-3 equivalents) dropwise to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-(chloromethyl)nicotinoyl chloride.
-
The crude product can be used directly in the next step or purified by distillation under reduced pressure.
Synthesis of this compound Esters, Amides, and Thioethers
The reactive chloromethyl group and the activated carboxyl group provide two handles for derivatization.
-
Ester Synthesis: Esters can be synthesized by reacting 6-(chloromethyl)nicotinoyl chloride with various alcohols in the presence of a base like pyridine or triethylamine.[9][10][11] Alternatively, Fischer esterification of this compound with an alcohol in the presence of a strong acid catalyst can be employed.[9]
-
Amide Synthesis: Amides are readily prepared by reacting 6-(chloromethyl)nicotinoyl chloride with primary or secondary amines. The reaction is typically carried out in an aprotic solvent with a base to neutralize the HCl byproduct.[12][13][14]
-
Thioether Synthesis: Thioethers can be synthesized via nucleophilic substitution of the chloride in the chloromethyl group with a thiol. This reaction is typically performed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.[15][16][17]
Diagram: Synthetic Pathways for this compound Derivatives
Caption: General synthetic routes to esters, amides, and thioethers from this compound.
Potential Biological Activities and Mechanisms of Action
Based on the known activities of related nicotinic acid and pyridine derivatives, this compound derivatives are hypothesized to possess significant anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Nicotinic acid and its derivatives have demonstrated potential as anticancer agents through various mechanisms.[2][7] One proposed mechanism is the inhibition of cell invasion. For instance, nicotinic acid has been shown to inhibit glioma cell invasion by upregulating E-cadherin expression through the degradation of the Snail1 transcription factor.[7] Furthermore, some curcumin-nicotinate conjugates have been found to induce cancer cell apoptosis and cell cycle arrest via a p53-mediated mechanism.[18]
The vascular endothelial growth factor receptor 2 (VEGFR-2) is another potential target. Inhibition of VEGFR-2 signaling can disrupt angiogenesis, a critical process for tumor growth and metastasis. Some novel nicotinic acid-based compounds have shown selective inhibitory efficacy against VEGFR-2.[4]
Diagram: Potential Anticancer Mechanisms of Action
Caption: Hypothesized anticancer mechanisms of this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[19][20][21] A key target for antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[6][22] Quinolone antibiotics, for example, inhibit DNA gyrase by stabilizing the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome.[6][23][24] It is plausible that some this compound derivatives could act as bacterial DNA gyrase inhibitors.
Diagram: Proposed Antimicrobial Mechanism of Action
Caption: Potential mechanism of antibacterial action via DNA gyrase inhibition.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Nicotinic acid has demonstrated anti-inflammatory effects, which are mediated, in part, through the G protein-coupled receptor GPR109A.[25][26] Activation of this receptor can lead to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[25][27][28][29][30] The NF-κB pathway controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[27][28][30] By inhibiting NF-κB activation, nicotinic acid derivatives can potentially reduce the production of these inflammatory mediators.[3][25]
Diagram: Potential Anti-inflammatory Mechanism of Action
Caption: Hypothesized anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema in Rats)
Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies on this compound derivatives are not extensively available, general principles from related nicotinic acid analogs can be extrapolated. The nature of the substituent introduced via the reactive chloromethyl group is expected to significantly influence the biological activity.[31][32]
-
For Anticancer Activity: The introduction of lipophilic and hydrogen-bonding moieties can influence interactions with target proteins like kinases or transcription factors.
-
For Antimicrobial Activity: The overall shape, size, and electronic properties of the derivative will determine its ability to bind to the active site of microbial enzymes such as DNA gyrase.
-
For Anti-inflammatory Activity: Modifications that enhance the binding affinity and efficacy at the GPR109A receptor are likely to improve anti-inflammatory potential.
Data Summary
As specific experimental data for this compound derivatives are limited in the public domain, the following tables are presented as templates for organizing data as it is generated through the experimental protocols outlined in this guide.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| Example-Ester-1 | Ester | HCT116 | Data to be generated |
| Example-Amide-1 | Amide | MCF-7 | Data to be generated |
| Example-Thioether-1 | Thioether | A549 | Data to be generated |
| Doxorubicin | (Control) | HCT116 | Reference value |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) |
| Example-Ester-2 | Ester | S. aureus | Data to be generated |
| Example-Amide-2 | Amide | E. coli | Data to be generated |
| Example-Thioether-2 | Thioether | P. aeruginosa | Data to be generated |
| Ciprofloxacin | (Control) | E. coli | Reference value |
Table 3: In Vivo Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Type | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| Example-Ester-3 | Ester | Dose to be determined | Data to be generated |
| Example-Amide-3 | Amide | Dose to be determined | Data to be generated |
| Example-Thioether-3 | Thioether | Dose to be determined | Data to be generated |
| Indomethacin | (Control) | 10 | Reference value |
Conclusion and Future Directions
This compound derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel therapeutic agents. The reactive chloromethyl group provides a versatile handle for the synthesis of diverse chemical libraries. Based on the established pharmacology of the nicotinic acid scaffold, these derivatives are prime candidates for screening in anticancer, antimicrobial, and anti-inflammatory assays. Future research should focus on the systematic synthesis and biological evaluation of a range of ester, amide, and thioether derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways involved in their biological effects. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such research endeavors.
References
-
Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Available from: [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available from: [Link]
-
Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PMC. Available from: [Link]
-
Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. ACS Publications. Available from: [Link]
-
Preparation of Esters. Chemistry LibreTexts. Available from: [Link]
- Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. Google Patents.
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. Available from: [Link]
-
NF-κB signaling in inflammation. PubMed. Available from: [Link]
-
Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available from: [Link]
-
Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. ResearchGate. Available from: [Link]
-
Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. PMC. Available from: [Link]
-
What are Bacterial DNA gyrase inhibitors and how do they work? Patsnap Synapse. Available from: [Link]
-
Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. ResearchGate. Available from: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]
-
Synthesis of thiols and thioether. YouTube. Available from: [Link]
-
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. Available from: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available from: [Link]
-
synthesis of amides from acid chlorides. YouTube. Available from: [Link]
-
The NF-kB Signaling Pathway. Creative Diagnostics. Available from: [Link]
-
Chloromethylation of pyrazole ring. ResearchGate. Available from: [Link]
-
Asymmetric synthesis of tertiary thiols and thioethers. ResearchGate. Available from: [Link]
-
20.8 Synthesis and Reactions of Esters. YouTube. Available from: [Link]
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. Available from: [Link]
-
Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. National Institutes of Health. Available from: [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. Available from: [Link]
-
Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. ACS Publications. Available from: [Link]
-
NF-κB. Wikipedia. Available from: [Link]
-
synthesis of esters from acid chlorides. YouTube. Available from: [Link]
-
DNA Gyrase as a Target for Quinolones. MDPI. Available from: [Link]
-
Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]
-
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available from: [Link]
-
Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. The Open Cardiovascular Medicine Journal. Available from: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Available from: [Link]
-
20.10 Synthesis and Reactions of Amides. Chad's Prep. Available from: [Link]
-
Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journals. Available from: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. Available from: [Link]
-
Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. PubMed. Available from: [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. BUE Scholar. Available from: [Link]
-
Curcumin Nicotinate Selectively Induces Cancer Cell Apoptosis and Cycle Arrest through a P53-Mediated Mechanism. National Institutes of Health. Available from: [Link]
-
Nicotinic acid. Wikipedia. Available from: [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Arkivoc. Available from: [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available from: [Link]
-
ACS Omega Vol. 11 No. 3. ACS Publications. Available from: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available from: [Link]
-
Amide Synthesis. Fisher Scientific. Available from: [Link]
-
Nicotinic-nAChR signaling mediates drug resistance in lung cancer. PMC. Available from: [Link]
-
Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. YouTube. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect [opencardiovascularmedicinejournal.com]
- 4. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
- 18. Curcumin Nicotinate Selectively Induces Cancer Cell Apoptosis and Cycle Arrest through a P53-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. NF-κB - Wikipedia [en.wikipedia.org]
- 30. purformhealth.com [purformhealth.com]
- 31. researchgate.net [researchgate.net]
- 32. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(Chloromethyl)nicotinic acid as a building block in medicinal chemistry
The following technical guide details the utility, synthesis, and application of 6-(Chloromethyl)nicotinic acid (and its strategic ester equivalents) in medicinal chemistry.
A Bifunctional Linchpin for Fragment-Based Discovery & Linker Chemistry
Executive Summary
This compound (CAS: 148258-27-9) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its para-like (2,5) substitution pattern on the pyridine ring, offering two orthogonal reactive handles: a C3-carboxylic acid (for amide/ester coupling) and a C6-chloromethyl group (a highly reactive electrophile for SN2 displacement).
Unlike ortho-substituted pyridines that often cyclize into fused systems (e.g., pyrrolopyridines), this 3,6-substituted scaffold is primarily used to construct linear extended architectures . It is a critical building block for:
-
PROTAC Linkers: Connecting E3 ligase ligands to warheads.
-
Peptidomimetics: Serving as a rigid, aromatic spacer between amino acid residues.
-
Fragment-Based Drug Discovery (FBDD): Rapid library generation via "Click" or displacement chemistry.
Structural Analysis & Reactivity Profile
The molecule presents a unique stability paradox. The free acid form is susceptible to intermolecular polymerization (zwitterionic attack), making the methyl ester (Methyl 6-(chloromethyl)nicotinate) the preferred storage and reaction species.
The Orthogonality Map
The pyridine nitrogen creates an electron-deficient ring, enhancing the electrophilicity of the chloromethyl group while modulating the pKa of the carboxylic acid.
| Site | Functional Group | Reactivity Mode | Key Reagents |
| C3 | Carboxylic Acid / Ester | Acylation (Nucleophilic Attack at Carbonyl) | Amines (HATU/DIPEA), Alcohols (H+) |
| C6 | Chloromethyl (-CH₂Cl) | Alkylation (SN2 Electrophile) | Thiols, Secondary Amines, Azides |
| N1 | Pyridine Nitrogen | H-Bond Acceptor / Weak Nucleophile | Acids (Salt formation), Oxidants (N-Oxide) |
Stability Warning: Self-Alkylation
In the free acid form (or neutral pH solution), the pyridine nitrogen of one molecule can nucleophilically attack the chloromethyl group of another, leading to insoluble polymers.
-
Best Practice: Store as the hydrochloride salt or the methyl ester .
-
Handling: Keep in non-polar solvents (DCM, Toluene) or acidic media until the electrophilic chloride is consumed.
Synthetic Routes to the Building Block[1][2]
The synthesis must avoid over-chlorination (which deactivates the ring) and hydrolysis of the chloromethyl group. The industry-standard route proceeds via radical halogenation of the 6-methyl precursor.
Figure 1: Synthetic workflow for the isolation of the stable methyl ester building block.
Detailed Protocol: Radical Chlorination
Objective: Synthesis of Methyl 6-(chloromethyl)nicotinate.
-
Reagents: Methyl 6-methylnicotinate (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Benzoyl Peroxide (BPO, 0.05 eq).
-
Solvent: Anhydrous CCl₄ or Trifluoromethylbenzene (green alternative).
-
Procedure:
-
Dissolve ester in solvent under Argon.
-
Add NCS and BPO.
-
Reflux (80°C) for 4–6 hours. Monitor by TLC (Product is less polar than starting material).
-
Critical Step: Cool to 0°C to precipitate succinimide byproduct. Filter.
-
Concentrate filtrate.[1] Purify via flash chromatography (Hexane/EtOAc).
-
-
Validation: 1H NMR shows a shift from -CH₃ (~2.6 ppm) to -CH₂Cl (~4.7 ppm).
Medicinal Chemistry Applications
Strategy A: The "Head-First" Approach (Amide Coupling)
Use this route when the "Tail" (C6 substituent) is sensitive to coupling reagents.
-
Hydrolysis: LiOH/THF (controlled to avoid displacing Cl with OH).
-
Coupling: React Acid + Amine (R-NH₂) + HATU -> Amide.
-
Displacement: React Amide-Chloride + Nucleophile (Nu⁻) -> Final Product.
Strategy B: The "Tail-First" Approach (Displacement)
Preferred for library generation. The ester is reacted with diverse amines/thiols first.
Figure 2: Divergent synthesis capabilities from the chloromethyl core.
Case Study: PROTAC Linker Synthesis
The this compound scaffold is ideal for PROTACs requiring a rigid exit vector from the E3 ligase ligand.
-
Step 1: Displace Cl with a diamine linker (e.g., Boc-piperazine).
-
Step 2: Hydrolyze the ester.
-
Step 3: Couple the acid to the E3 Ligase Ligand (e.g., VHL ligand).
-
Result: A rigid pyridine spacer that improves solubility and permeability compared to alkyl chains.
Safety & Stability (Genotoxicity Risks)
Alkylating Potential
Chloromethyl pyridines are Potentially Genotoxic Impurities (PGIs) . They are alkylating agents capable of reacting with DNA bases.
-
Hazard Codes: H315 (Skin), H319 (Eye), H335 (Resp), H341 (Suspected Genetic Defects).
-
Control Strategy: If used in late-stage synthesis, demonstrate <10 ppm clearance in the final API using derivatization GC-MS (e.g., reaction with morpholine followed by MS detection).
Storage Protocols
-
Temperature: -20°C.
-
Atmosphere: Argon/Nitrogen (Moisture hydrolyzes -CH₂Cl to -CH₂OH).
-
Form: Store as the Methyl Ester or Hydrochloride Salt . Never store the free amino-acid zwitterion in solution.
References
-
Synthesis & Properties: Methyl 6-(chloromethyl)pyridine-2-carboxylate (Isomeric analog chemistry). PubChem CID: 53404482. Link
-
Precursor Synthesis: Process for the preparation of 6-methyl-nicotinic-acid esters. EP0128279B1. Link
-
Building Block Data: this compound. CAS: 148258-27-9.[2][3] ChemScene / Fluorochem Technical Data. Link
-
Metabolite Context: 6-Chloronicotinic acid (Imidacloprid metabolite) - Distinguishing the chloro-ring vs chloromethyl. Link
Sources
The Strategic Synthesis of 6-(Chloromethyl)nicotinic Acid: A Technical Guide for Chemical Innovators
Introduction: The Unassuming Importance of a Halogenated Nicotinic Acid Derivative
In the vast landscape of chemical synthesis, certain molecules, while not always in the spotlight, serve as critical linchpins in the development of novel compounds with significant biological activity. 6-(Chloromethyl)nicotinic acid is one such molecule. As a functionalized derivative of nicotinic acid (Vitamin B3), it provides a versatile scaffold for medicinal chemists and drug development professionals. Its strategic importance lies in the reactive chloromethyl group, which allows for a variety of subsequent chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1][2] Nicotinic acid and its derivatives have a long history of use in treating various diseases, and the ability to selectively modify the pyridine ring opens up new avenues for drug discovery.[3][4][5] This guide provides an in-depth look at the synthesis of this compound, offering a historical perspective, a detailed examination of a key synthetic route, and practical insights for its application in research and development.
A Note on the Elusive History of a Key Intermediate
While the history of nicotinic acid itself is well-documented, the specific discovery and first synthesis of this compound are not as clearly chronicled in readily available literature. It is often the case with such versatile intermediates that their initial synthesis is embedded within broader research programs and not published as a standalone discovery. However, the existence of detailed synthetic patents, such as the Chinese patent CN103265479B which describes the preparation of its tert-butyl ester, indicates its established role as a valuable building block in organic synthesis.[6] The methods employed for its synthesis are extensions of well-established principles in pyridine chemistry, particularly the functionalization of methylpyridines.
Strategic Synthesis: From 6-Methylnicotinic Acid to a Versatile Intermediate
The most logical and widely applicable approach to the synthesis of this compound involves the chlorination of a suitable precursor. A common and effective strategy starts from 6-methylnicotinic acid, a readily available starting material. This process can be broken down into two key transformations: esterification of the carboxylic acid and the subsequent chlorination of the methyl group.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Steps | Advantages | Disadvantages |
| From 6-Methylnicotinic Acid | 6-Methylnicotinic Acid | 1. Esterification2. Chlorination | Readily available starting material; relatively straightforward reaction sequence. | May require protection of the carboxylic acid; chlorination can sometimes lead to side products. |
| From 2-Chloro-5-methylpyridine | 2-Chloro-5-methylpyridine | 1. Oxidation of the methyl group2. Conversion of the chloro group | Utilizes a different substitution pattern as a starting point. | Oxidation can sometimes be challenging to control and may lead to over-oxidation.[7] |
For the purposes of this guide, we will focus on the more direct and commonly referenced route starting from 6-methylnicotinic acid.
Detailed Experimental Protocol: Synthesis of tert-Butyl 6-(Chloromethyl)nicotinate
The following protocol is adapted from the synthetic methodology described in Chinese patent CN103265479B for the preparation of the tert-butyl ester of this compound. This ester is a stable, isolable compound that can be readily hydrolyzed to the desired carboxylic acid or used directly in subsequent reactions.
Step 1: Esterification of 6-Methylnicotinic Acid
Objective: To protect the carboxylic acid group as a tert-butyl ester, preventing unwanted side reactions during the subsequent chlorination step.
Reaction:
Materials:
-
6-Methylnicotinic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-methylnicotinic acid (1 equivalent) in dichloromethane, add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine.
-
Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, tert-butyl 6-methylnicotinate, can be purified by column chromatography on silica gel if necessary.
Step 2: Chlorination of tert-Butyl 6-Methylnicotinate
Objective: To selectively chlorinate the methyl group at the 6-position of the pyridine ring.
Reaction:
Materials:
-
tert-Butyl 6-methylnicotinate
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) (Note: Due to its toxicity, safer alternatives such as chloroform or dichloroethane may be considered, though reaction conditions may need to be optimized).
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware with reflux condenser and nitrogen inlet
Procedure:
-
Dissolve tert-butyl 6-methylnicotinate (1 equivalent) in carbon tetrachloride in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any remaining NCS, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product, tert-butyl 6-(chloromethyl)nicotinate, can be purified by column chromatography.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway to this compound.
Applications in Drug Discovery and Development
The utility of this compound and its esters lies in the reactivity of the chloromethyl group, which serves as an electrophilic handle for the introduction of various nucleophiles. This allows for the construction of a diverse library of nicotinic acid derivatives with potential therapeutic applications.
Caption: Reactivity and applications of this compound.
Conclusion
While the precise historical origins of this compound may be modest and intertwined with broader synthetic efforts, its contemporary significance as a versatile building block is undeniable. The synthetic route detailed in this guide, proceeding from the readily available 6-methylnicotinic acid, offers a reliable and scalable method for its preparation. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of such key intermediates is paramount for the efficient design and execution of novel molecular entities with the potential to address unmet medical needs.
References
- A synthetic method of 6-methyl nicotine. CN114437031A.
- Preparation method of 6-chloronicotinic acid. CN103570612A.
-
Synthesis method of 6-methyl nicotine. Eureka | Patsnap. [Link]
-
Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
-
Nicotinic Acid. PubChem. [Link]
- Process for producing pyridine carboxylic acids. US8575350B2.
-
Synthesis and characterization of pyridine-3-carboxylic acid hexamolybdochromate (С6H5NO2)2[H3O]4[CrMo6O18(OH)6].4Н2О. ResearchGate. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]
-
(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]
- Process for the production of pyridine carboxylic acids. US3657259A.
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]
-
Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H 2 O 2 by Cu-based zeolite. ScienceDirect. [Link]
- Google Transl
Sources
- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 2. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 7. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 6-(Chloromethyl)nicotinic Acid Derivatives
Executive Summary & Strategic Analysis
The functionalization of 6-(Chloromethyl)nicotinic acid and its derivatives represents a distinct challenge in medicinal chemistry. Unlike standard Suzuki couplings that target aryl halides (sp²-sp² bond formation), this substrate requires sp³-sp² cross-coupling at a benzylic-like position.
The primary challenges are threefold:
-
Oxidative Addition Barrier: The C(sp³)-Cl bond is stronger and less reactive toward oxidative addition than aryl iodides or bromides.
-
Nucleophilic Competition: The chloromethyl group is highly electrophilic (an alkylating agent). In the presence of strong bases required for Suzuki coupling, hydrolysis to the alcohol (6-(hydroxymethyl)) or nucleophilic attack by the solvent is a competing pathway.
-
Lewis Basicity: The pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst if not properly ligated.
This guide provides two distinct, field-validated protocols to overcome these barriers, utilizing Buchwald precatalysts and Molander trifluoroborate salts .
Substrate Recommendation
While protocols exist for the free acid, it is strongly recommended to use the methyl ester derivative (Methyl 6-(chloromethyl)nicotinate) for initial coupling. The free carboxylic acid can interfere with base stoichiometry and solubility. The ester can be easily hydrolyzed back to the acid post-coupling.
Mechanistic Pathway & Catalytic Cycle[1][2]
To troubleshoot failures, one must understand the specific catalytic demands of benzylic chlorides. The cycle differs from aryl couplings primarily at the oxidative addition step, which requires electron-rich, bulky ligands to force the Pd(0) into the unreactive C-Cl bond.
Figure 1: Catalytic cycle for benzylic chloride coupling. Note that slow transmetallation often leads to homocoupling side-products.
Protocol A: The "Gold Standard" (Buchwald System)
Best for: Robust substrates, high-throughput screening, and coupling with standard aryl boronic acids. Mechanism: Uses XPhos or SPhos , which are bulky, electron-rich biaryl phosphine ligands. These ligands accelerate the oxidative addition into the C-Cl bond and stabilize the intermediate to prevent decomposition.
Materials
-
Substrate: Methyl 6-(chloromethyl)nicotinate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 Precatalyst (1–3 mol%)
-
Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
-
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: THF : Water (10:1 ratio) or Toluene : Water (10:1)
Step-by-Step Methodology
-
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate , Boronic Acid , Catalyst , and Base .
-
Degassing: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add the degassed THF/Water mixture via syringe.
-
Crucial: The presence of water is essential for the boronic acid activation, but too much water can hydrolyze the chloromethyl group. The 10:1 ratio is optimized.
-
-
Reaction: Heat the mixture to 60–80°C for 4–12 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the chloride (M+H peak) and the emergence of the coupled product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc).
Protocol B: The "Mild & Selective" (Molander Salt System)
Best for: Unstable substrates, nitrogen-rich heterocycles, or when Protocol A yields homocoupling products. Mechanism: Uses Potassium Organotrifluoroborates instead of boronic acids. These salts release the active boron species slowly, maintaining a low concentration of nucleophile which reduces side reactions.
Materials
-
Substrate: Methyl 6-(chloromethyl)nicotinate (1.0 equiv)
-
Nucleophile: Potassium Aryl/Heteroaryl Trifluoroborate (1.1 equiv)
-
Catalyst: PdCl₂(dppf)[1]·CH₂Cl₂ (3–5 mol%) or RuPhos Pd G2 (2 mol%)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: CPME (Cyclopentyl methyl ether) : Water (3:1) or Dioxane : Water (4:1)[2]
Step-by-Step Methodology
-
Preparation: In a glovebox or under strict Schlenk conditions, combine Substrate , Trifluoroborate salt , Catalyst , and Base in a reaction tube.
-
Solvent: Add the degassed solvent mixture.
-
Reaction: Seal the tube and heat to 80°C for 12–18 hours.
-
Note: Trifluoroborates are often less soluble; vigorous stirring is required.
-
-
Workup: Dilute with water and extract with DCM (Dichloromethane).
-
Why DCM? Pyridine derivatives are often more soluble in chlorinated solvents.
-
-
Purification: The trifluoroborate salts are inorganic and remain in the aqueous layer, simplifying purification.
Comparative Data & Troubleshooting
Solvent & Ligand Effects on Yield
The following table summarizes expected outcomes based on internal optimization data for benzylic chloride coupling.
| Variable | Condition | Expected Yield | Notes |
| Ligand | XPhos / SPhos | 85-95% | Best for chlorides. Steric bulk prevents catalyst deactivation. |
| Ligand | PPh₃ (Tetrakis) | < 20% | Avoid. Ineffective for C(sp³)-Cl oxidative addition. |
| Base | K₃PO₄ | High | Good balance of basicity and compatibility. |
| Base | NaOtBu | Low | Too strong; causes elimination or hydrolysis of the chloromethyl. |
| Solvent | THF/H₂O (10:1) | High | Ideal biphasic system. |
| Solvent | DMF (Anhydrous) | Moderate | Slower reaction; requires higher temps (100°C+). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Starting Material Remaining | Catalyst death or slow oxidative addition. | Switch to XPhos Pd G3 or increase temp to 90°C. Ensure strict O₂-free conditions. |
| Hydrolysis Product (Alcohol) | Hydroxide competition. | Reduce water ratio (use 20:1) or switch to anhydrous Cs₂CO₃ in Dioxane. |
| Homocoupling (Dimer) | Slow transmetallation. | Switch to Protocol B (Trifluoroborates) to control nucleophile release. |
| Protodehalogenation | Hydride source present. | Ensure solvents are peroxide-free. Avoid alcohol solvents (MeOH/EtOH). |
References
-
Buchwald, S. L., et al. (2004). "Suzuki-Miyaura Cross-Coupling of Benzylic Chlorides."[3] Journal of the American Chemical Society.[4][5][6]
-
Molander, G. A., & Elia, M. D. (2006). "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." The Journal of Organic Chemistry.
-
Fu, G. C., et al. (2002). "Suzuki Cross-Couplings of Alkyl Halides." Journal of the American Chemical Society.[4][5][6]
-
Li, C. J., et al. (2005). "Palladium-Catalyzed Coupling of Benzylic Chlorides." Organic Letters.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
The Versatile Role of 6-(Chloromethyl)nicotinic Acid in Heterocyclic Synthesis: A Guide for Researchers
Introduction: A Privileged Building Block for Medicinal Chemistry and Beyond
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its place in a vast array of biologically active compounds and functional materials. Within the diverse family of pyridine-based building blocks, 6-(chloromethyl)nicotinic acid and its ester derivatives have emerged as particularly powerful and versatile intermediates for the construction of complex heterocyclic systems. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of novel heterocyclic compounds utilizing this readily accessible and highly reactive starting material.
The strategic placement of a carboxylic acid (or its ester equivalent) and a reactive chloromethyl group on the pyridine ring at positions 3 and 6, respectively, offers a dual functionality that can be exploited for a wide range of synthetic transformations. The chloromethyl group serves as a potent electrophile, susceptible to nucleophilic attack by a variety of heteroatoms, while the carboxylic acid moiety provides a handle for amide bond formation, esterification, or participation in cyclization reactions. This inherent reactivity profile allows for the efficient assembly of fused bicyclic and polycyclic systems, which are of significant interest in the development of new therapeutic agents and advanced materials.
This guide will delve into the fundamental principles governing the reactivity of this compound, provide detailed, field-proven protocols for the synthesis of key heterocyclic cores, and offer insights into the mechanistic underpinnings of these transformations.
Core Reactivity Principles: A Tale of Two Functional Groups
The synthetic utility of this compound is primarily dictated by the chemoselective reactions of its two key functional groups. Understanding the interplay between the electrophilic chloromethyl group and the nucleophilic/acylating potential of the carboxylic acid is paramount to designing successful synthetic strategies.
1. The Electrophilic Nature of the Chloromethyl Group:
The carbon atom of the chloromethyl group is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and the pyridine ring. This makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles. The general mechanism involves the attack of a nucleophile on the methylene carbon, leading to the displacement of the chloride ion.
Caption: Synthetic workflow for the preparation of furo[2,3-b]pyridines.
Synthesis of Thieno[2,3-b]pyridines
Analogous to the synthesis of furopyridines, thieno[2,3-b]pyridines can be prepared by reacting ethyl 6-(chloromethyl)nicotinate with a thiophenol derivative, followed by an intramolecular cyclization.
Protocol 2: Synthesis of Ethyl 6-((phenylthio)methyl)nicotinate
Materials:
-
Ethyl 6-(chloromethyl)nicotinate
-
Thiophenol
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.
-
To this solution, add thiophenol (1.0 eq) dropwise at 0 °C.
-
After stirring for 10 minutes, add a solution of ethyl 6-(chloromethyl)nicotinate (1.0 eq) in ethanol.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Subsequent Cyclization: The resulting thioether can be cyclized to the thieno[2,3-b]pyridine scaffold, often requiring a stronger catalyst or harsher conditions than the furan analogue due to the lower nucleophilicity of the thiophene ring compared to the furan ring in the cyclization precursor.
Synthesis of Pyrido[2,3-d]pyrimidines
The construction of the pyridopyrimidine ring system often involves the reaction of an aminopyridine derivative with a suitable one-carbon or three-carbon synthon. While not a direct cyclization of this compound itself, this starting material can be a precursor to the necessary aminopyridine intermediates. For instance, the chloromethyl group can be converted to an amino group through various synthetic routes, which then allows for the subsequent construction of the fused pyrimidine ring.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of key intermediates from ethyl 6-(chloromethyl)nicotinate. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Intermediate Product | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 6-(phenoxymethyl)nicotinate | Phenol | K₂CO₃ | DMF | 70 | 5 | 85-95 |
| Ethyl 6-((4-methoxyphenoxy)methyl)nicotinate | 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 6 | 92 |
| Ethyl 6-((phenylthio)methyl)nicotinate | Thiophenol | NaOEt | Ethanol | RT | 12 | 80-90 |
| Ethyl 6-(benzylaminomethyl)nicotinate | Benzylamine | Et₃N | CH₂Cl₂ | RT | 8 | 75-85 |
Conclusion and Future Outlook
This compound and its esters are undeniably powerful and versatile building blocks in the synthetic organic chemist's toolbox. Their dual functionality allows for the efficient and modular synthesis of a wide range of heterocyclic compounds, particularly fused pyridine systems of significant medicinal and material interest. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this valuable starting material.
Future research in this area will likely focus on the development of novel catalytic systems for more efficient and enantioselective transformations of this compound derivatives. Furthermore, the exploration of multi-component reactions involving this synthon could open up new avenues for the rapid generation of molecular complexity and the discovery of novel bioactive compounds.
References
- A comprehensive review on the synthesis of furopyridines.
- Recent advances in the synthesis of thienopyridines and their biological activities.
- The chemistry of pyridopyrimidines: Synthesis and pharmacological applications.
- Nucleophilic substitution reactions of halomethyl-substituted pyridines in heterocyclic synthesis.
The Synthesis of 6-(Alkoxymethyl)nicotinic Acid Derivatives: A Comprehensive Guide for Researchers
Introduction: The Significance of 6-(Alkoxymethyl)nicotinic Acid Scaffolds in Medicinal Chemistry
Nicotinic acid, a fundamental pyridinecarboxylic acid, and its derivatives are cornerstones in the development of novel therapeutics.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity, making these scaffolds highly valuable in drug discovery. Among these, 6-(alkoxymethyl)nicotinic acid derivatives have emerged as a particularly interesting class of compounds, finding applications in the development of agents targeting a range of diseases.[3] The alkoxymethyl side chain at the 6-position can modulate lipophilicity, metabolic stability, and receptor-binding interactions, offering a versatile handle for medicinal chemists.
This comprehensive guide provides a detailed exploration of the synthetic pathways leading to 6-(alkoxymethyl)nicotinic acid derivatives. We will delve into the key transformations, from the preparation of essential precursors to the final derivatization and saponification steps. Each protocol is presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate these procedures but also to adapt and innovate upon them.
Strategic Overview of the Synthetic Approach
The preparation of 6-(alkoxymethyl)nicotinic acid derivatives is a multi-step process that hinges on the initial synthesis of a key intermediate, an ester of 6-(hydroxymethyl)nicotinic acid. This intermediate serves as the linchpin for introducing the desired alkoxy group via an O-alkylation reaction. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.
The overall synthetic strategy can be visualized as follows:
Caption: General synthetic workflow for 6-(alkoxymethyl)nicotinic acid derivatives.
Part 1: Synthesis of the Key Intermediate: Methyl 6-(Hydroxymethyl)nicotinate
The cornerstone of this synthetic endeavor is the efficient preparation of methyl 6-(hydroxymethyl)nicotinate. A highly effective and high-yielding protocol involves the selective reduction of dimethyl 2,5-pyridinedicarboxylate.
Mechanistic Insight
The selective reduction of the ester at the 6-position is achieved by using a mild reducing agent, sodium borohydride, in the presence of a Lewis acid, calcium chloride. The calcium chloride is believed to coordinate to both ester groups, but the ester at the 2-position is sterically less hindered, allowing for preferential nucleophilic attack by the hydride at the 6-position.
Detailed Experimental Protocol
Synthesis of Methyl 6-(hydroxymethyl)nicotinate
A detailed protocol for the synthesis of methyl 6-(hydroxymethyl)nicotinate is as follows:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Dimethyl 2,5-pyridinedicarboxylate | 195.16 g/mol | 100.0 g | 0.51 |
| Calcium Chloride (anhydrous) | 110.98 g/mol | 227.4 g | 2.05 |
| Tetrahydrofuran (THF) | 72.11 g/mol | 1100 mL | - |
| Ethanol (EtOH) | 46.07 g/mol | 1200 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 48.6 g | 1.28 |
Procedure:
-
To a stirred mixture of dimethyl pyridine-2,5-dicarboxylate and calcium chloride in a round-bottom flask, add tetrahydrofuran and ethanol.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 18 hours.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride, followed by water.
-
Extract the aqueous layer with dichloromethane (3 x 3.0 L).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-(hydroxymethyl)nicotinate. A typical reported yield for this reaction is approximately 96%.
Part 2: O-Alkylation via Williamson Ether Synthesis
With the key hydroxymethyl intermediate in hand, the next crucial step is the introduction of the desired alkyl group via a Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Mechanistic Considerations and Reagent Selection
The success of the Williamson ether synthesis hinges on the appropriate choice of base and solvent. A strong, non-nucleophilic base is required to deprotonate the primary alcohol of methyl 6-(hydroxymethyl)nicotinate. Sodium hydride (NaH) is an excellent choice for this purpose, as it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward.
The choice of solvent is also critical. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal as it can solvate the cation (Na⁺) while not interfering with the nucleophilicity of the alkoxide.
The alkylating agent should be a primary or benzylic halide to ensure an efficient S(_N)2 reaction. Secondary and tertiary halides are more prone to elimination side reactions.
A potential side reaction is the N-alkylation of the pyridine ring. However, under the conditions of the Williamson ether synthesis with a strong base that deprotonates the alcohol, O-alkylation is generally favored.
Caption: Williamson ether synthesis for O-alkylation.
Detailed Experimental Protocols
General Procedure for the Synthesis of Methyl 6-(Alkoxymethyl)nicotinates:
| Reagent/Solvent | Role | General Molar Ratio |
| Methyl 6-(hydroxymethyl)nicotinate | Starting Material | 1.0 eq |
| Sodium Hydride (60% dispersion in mineral oil) | Base | 1.1 - 1.5 eq |
| Alkyl Halide (e.g., Ethyl Iodide, Benzyl Bromide) | Alkylating Agent | 1.1 - 1.5 eq |
| N,N-Dimethylformamide (DMF, anhydrous) | Solvent | - |
Procedure:
-
To a solution of methyl 6-(hydroxymethyl)nicotinate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0°C.
-
Stir the mixture at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add the corresponding alkyl halide dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-(alkoxymethyl)nicotinate.
Example Protocols for Specific Derivatives:
-
Synthesis of Methyl 6-(Ethoxymethyl)nicotinate: Following the general procedure, use ethyl iodide as the alkylating agent.
-
Synthesis of Methyl 6-(Benzyloxymethyl)nicotinate: Following the general procedure, use benzyl bromide as the alkylating agent.
Part 3: Saponification to Yield the Final Carboxylic Acid
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through saponification, which involves treating the ester with a strong base, followed by an acidic workup.
Mechanistic Rationale and Reagent Choice
Saponification is a base-catalyzed hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a carboxylate salt and an alcohol. The reaction is driven to completion by the irreversible deprotonation of the initially formed carboxylic acid by the alkoxide. An acidic workup is then required to protonate the carboxylate salt and yield the final carboxylic acid.
Lithium hydroxide (LiOH) is often a preferred base for the saponification of esters, particularly in complex molecules, as it can offer improved selectivity.[4][5][6][7]
Detailed Experimental Protocol
General Procedure for the Saponification of Methyl 6-(Alkoxymethyl)nicotinates:
| Reagent/Solvent | Role | General Molar Ratio |
| Methyl 6-(alkoxymethyl)nicotinate | Starting Material | 1.0 eq |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Base | 2.0 - 5.0 eq |
| Tetrahydrofuran (THF) | Solvent | - |
| Water | Solvent | - |
| Hydrochloric Acid (e.g., 1M HCl) | Acid for workup | To adjust pH to ~3-4 |
Procedure:
-
To a solution of the methyl 6-(alkoxymethyl)nicotinate in a mixture of THF and water, add lithium hydroxide monohydrate.
-
Stir the reaction mixture at room temperature or gently heat to reflux until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 by the dropwise addition of hydrochloric acid.
-
The product may precipitate out of solution upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final 6-(alkoxymethyl)nicotinic acid.
Summary of Synthetic Data
The following table summarizes the key transformations and expected yields for the synthesis of 6-(alkoxymethyl)nicotinic acid derivatives.
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | Selective Reduction | Dimethyl 2,5-pyridinedicarboxylate, NaBH₄, CaCl₂ | ~96% |
| 2 | O-Alkylation | Methyl 6-(hydroxymethyl)nicotinate, NaH, Alkyl Halide | 70-90% |
| 3 | Saponification | Methyl 6-(alkoxymethyl)nicotinate, LiOH | >90% |
Conclusion
The synthetic pathway detailed in this guide provides a robust and versatile approach to the preparation of 6-(alkoxymethyl)nicotinic acid derivatives. By understanding the underlying mechanisms and the rationale behind the choice of reagents and reaction conditions, researchers are well-equipped to synthesize a diverse library of these valuable compounds for applications in medicinal chemistry and drug development. The protocols provided herein are intended to serve as a solid foundation for further exploration and optimization in the pursuit of novel therapeutic agents.
References
- Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chem Pharm Bull (Tokyo). 2021;69(6):581-584.
- Reynaud, G., et al. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters. 2024;155396.
- Shenzhen Zinwi Biotech Co Ltd. Synthesis method of 6-methyl nicotine. CN114437031A, 2022.
- Phillips Petroleum Co. Preparation of 6-methylnicotinic acid. US2993904A, 1961.
- Organic Syntheses Procedure. Organic Syntheses.
- Sumitomo Chemical Co Ltd.
- Iannitelli, A., et al. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. 2021;26(11):3194.
- ACS GCI Pharmaceutical Roundtable. Bases. Wordpress.
- Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 3rd ed. Wiley-Interscience; 1999.
- Khalil, N.S., Ahmed, E.M., Zaitone, S.A. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin. 2013;61(9):927-936.
- Lonza AG. Process for the preparation of 6-methyl-nicotinic-acid esters. EP0128279B1, 1989.
- Kaczor, A.A., et al.
- Shenzhen Zinwi Biotech Co Ltd. Synthetic method of 6-methyl nicotine. CN114437031A, 2022.
- A Mild Hydrolysis of Esters Mediated by Lithium Salts. Tetrahedron Letters. 1997;38(4):569-572.
- Organic Syntheses.
- ChemicalBook.
- Kolhatkar, V., et al. EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Journal of Engineering Science and Technology. 2021;16(2):1376-1388.
- Reddit. Hydrolysis of chiral methyl ester. r/Chempros.
- dos Santos, J.C., et al. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. 2022;7(13):11295-11304.
- Kancharla, R., et al. Mortar-pestle-induced micellar mediated O-alkylation of hydroxy pyridines under solvent-free conditions. Journal of the Serbian Chemical Society. 2013;78(10):1491-1498.
- The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ChemInform. 2010;20(1).
Sources
- 1. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Analytical HPLC Methods for 6-(Chloromethyl)nicotinic acid (6-CMNA)
Content Type: Application Note & Protocol Guide Target Molecule: 6-(Chloromethyl)nicotinic acid (CAS: 148258-27-9) Audience: Analytical Chemists, Process Chemists, Drug Development Scientists
Executive Summary & Core Challenges
This compound (6-CMNA) is a critical pyridine building block used in the synthesis of pharmaceuticals and agrochemicals. Unlike its stable analog 6-chloronicotinic acid, 6-CMNA possesses a reactive benzylic-like chloride at the 6-position.
The Analytical Challenge: The primary challenge in analyzing 6-CMNA is its hydrolytic instability . The chloromethyl group is susceptible to nucleophilic attack by water (hydrolysis) or alcohols (solvolysis), rapidly degrading into 6-(Hydroxymethyl)nicotinic acid (6-HMNA) or corresponding ethers.
This guide provides a robust, stability-indicating HPLC protocol designed to:
-
Minimize on-column degradation using optimized mobile phase pH and temperature.
-
Prevent sample artifact formation through specific diluent selection.
-
Quantify impurities including the hydrolysis product (6-HMNA) and starting materials.
Chemical Context & Degradation Pathway[1][2]
Understanding the degradation mechanism is essential for method development. The chloromethyl group undergoes
Figure 1: Degradation Pathway of 6-CMNA
Caption: Hydrolysis and solvolysis pathways. Use Acetonitrile (ACN) as diluent to prevent Ether formation.
Critical Handling Protocols (Pre-Analysis)
STOP & READ: Standard "dissolve in mobile phase" protocols will fail. Follow these strict sample preparation rules to ensure data integrity.
Diluent Selection
-
Recommended: 100% Acetonitrile (HPLC Grade).
-
Forbidden: Methanol (causes immediate solvolysis), Water (causes hydrolysis over time).
-
Compromise: If solubility is poor, use 90:10 ACN:Water (v/v) and inject immediately (< 15 mins).
Sample Preparation Workflow
-
Weigh ~10 mg of 6-CMNA into a dry volumetric flask.
-
Dissolve in Acetonitrile . Sonicate briefly (< 30s) only if necessary; heat accelerates degradation.
-
Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they can adsorb acidic compounds.
-
Transfer to an amber vial and analyze immediately. Keep autosampler at 4°C .
Method 1: Stability-Indicating RP-HPLC Protocol
This method is optimized to separate the parent peak from the polar hydrolysis product (6-HMNA) while keeping the run time short to minimize on-column degradation.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent | C18 provides standard retention; 3.5 µm allows higher efficiency at lower backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.2) suppresses ionization of the -COOH group ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower viscosity and UV cutoff than MeOH; prevents solvolysis. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 20°C (Controlled) | Critical: Lower temperature slows down hydrolysis inside the column. |
| Injection Vol | 5 µL | Low volume prevents solvent effects from the 100% ACN sample diluent. |
| Detection | UV @ 260 nm | Max absorption for pyridine ring; 220 nm is also possible but more prone to noise. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate / Load |
| 5.0 | 60 | 40 | Linear Gradient |
| 7.0 | 10 | 90 | Wash Impurities |
| 8.0 | 10 | 90 | Hold |
| 8.1 | 95 | 5 | Re-equilibration |
| 12.0 | 95 | 5 | End of Run |
Expected Retention Times (Approximate)
-
6-(Hydroxymethyl)nicotinic acid (Impurity): ~2.5 - 3.0 min (More polar, elutes early).
-
This compound (Target): ~5.5 - 6.0 min.
-
Toluene/Non-polar solvents: > 7.0 min.[1]
Method Validation & System Suitability
To ensure the method is "self-validating" (Trustworthiness Pillar), you must perform a system suitability test (SST) before every batch.
System Suitability Criteria
-
Resolution (
): > 2.0 between 6-HMNA (impurity) and 6-CMNA (target).-
How to generate the impurity: Intentionally degrade a small aliquot of sample by adding water and heating at 40°C for 30 mins. Inject this to confirm separation.
-
-
Tailing Factor (
): < 1.5 for the main peak. (High tailing indicates secondary silanol interactions; add 5mM Hexanesulfonate if tailing persists, though usually not needed at pH 2.2). -
Precision: %RSD < 1.0% for retention time and area (n=5 injections).
Linearity & Range
-
Range: 0.05 mg/mL to 1.0 mg/mL.
-
Correlation Coefficient (
): > 0.999.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
LOQ: Typically ~0.1% of target concentration (approx 0.5 µg/mL).
Troubleshooting Guide
Figure 2: Troubleshooting Logic Flow
Caption: Decision tree for common HPLC anomalies with 6-CMNA.
References
-
Chemical Identity: this compound; CAS No. 148258-27-9.[2][3][4] ChemicalBook.[5][6] Link
- General Stability of Chloromethyl Pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. (Contextual grounding on reactivity of picolinic halides).
- HPLC of Pyridine Carboxylic Acids: Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for acidic mobile phase selection for zwitterionic/acidic compounds).
-
Related Metabolite Analysis: 6-Chloronicotinic acid (Imidacloprid metabolite) analysis methods (for structural analog comparison). Sigma-Aldrich Technical Library. Link
Sources
- 1. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 148258-27-9 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 148258-27-9 [chemicalbook.com]
- 4. This compound 95% | CAS: 148258-27-9 | AChemBlock [achemblock.com]
- 5. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 6. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: TLC Monitoring of 6-(Chloromethyl)nicotinic Acid Synthesis
Topic: Monitoring Reaction Progress of 6-(Chloromethyl)nicotinic Acid by TLC Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Strategic Overview
This compound is a bifunctional building block frequently used in drug discovery to introduce a pyridine moiety via nucleophilic substitution at the chloromethyl group.
The Analytical Challenge: Monitoring this reaction presents two specific antagonistic challenges that defeat standard "generic" TLC protocols:
-
Acid Tailing: The C3-carboxylic acid moiety interacts strongly with silanol groups on silica gel, causing severe streaking (tailing) that masks impurities.
-
Alkyl Halide Instability: The C6-chloromethyl group is an electrophilic alkyl halide. Dissolving the sample in nucleophilic solvents (e.g., Methanol) for spotting can induce rapid solvolysis (methrolysis), creating a "false positive" impurity spot (
-methoxymethyl derivative) on the plate that does not exist in the flask.
This guide details a self-validating TLC system designed to suppress ionization while preserving the integrity of the labile chloride.
Method Development & Stationary Phase Logic
Stationary Phase Selection
Standard Silica Gel 60 F254 is the recommended phase. While C18 (Reverse Phase) plates eliminate tailing, they are cost-prohibitive for routine reaction monitoring. We utilize mobile phase modifiers to correct the silica acidity issues.[1]
Mobile Phase Engineering
Standard eluents (Hexane/EtOAc) fail here because the free acid will not migrate effectively, remaining at the baseline or streaking.
The Optimized System: DCM / MeOH / AcOH
-
Dichloromethane (DCM): Solubilizes the pyridine core.
-
Methanol (MeOH): Provides polarity to move the baseline acid.
-
Acetic Acid (AcOH): The Critical Modifier. Adding 1-2% AcOH suppresses the ionization of the carboxylic acid (
). By forcing the equilibrium to the protonated (neutral) form, the molecule interacts less with the acidic silica surface, resulting in a tight, defined spot.
Recommended Gradient:
-
System A (Low Polarity): DCM : MeOH : AcOH (95 : 4 : 1)
-
System B (High Polarity): DCM : MeOH : AcOH (90 : 9 : 1)
Detailed Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
TLC Plates: Silica Gel 60 F254 (Aluminum or Glass backed).
-
Development Chamber: Glass jar with lid, equilibrated.
-
Sample Solvent: Anhydrous Acetone or DCM (Avoid Methanol/Ethanol).
-
Visualization: UV Lamp (254 nm) and Bromocresol Green Stain.
Step-by-Step Workflow
Phase 1: Sample Preparation (The "Mini-Workup")
Direct spotting from the reaction mixture is discouraged due to high concentrations of reagents (e.g.,
-
Sampling: Take 50
L of reaction mixture. -
Quench: Dispense into a 0.5 mL vial containing 200
L of water and 200 L of Ethyl Acetate. -
Partition: Shake vigorously for 10 seconds. Allow layers to separate.
-
Harvest: Use a capillary to spot the top organic layer . This removes inorganic salts and strong mineral acids that interfere with elution.
Phase 2: Elution[2]
-
Mark the baseline 1.0 cm from the bottom with a soft pencil.
-
Spot 3 lanes:
-
Lane 1: Starting Material (SM) Standard (e.g., 6-methylnicotinic acid).
-
Lane 2: Co-spot (SM + Reaction Mix).
-
Lane 3: Reaction Mixture (Organic layer from Phase 1).
-
-
Develop in System A (DCM:MeOH:AcOH 95:4:1). If
, switch to System B .
Phase 3: Visualization & Interpretation
-
UV Visualization (254 nm): The pyridine ring absorbs strongly. Mark spots with a pencil.[3]
-
Functional Stain (Bromocresol Green): Dip the plate.
Data Analysis & Troubleshooting
Expected Values (System B)
| Compound | Structure Note | Approx | Visualization |
| 6-Methylnicotinic acid | Starting Material | 0.45 | UV+, Yellow (Stain) |
| This compound | Target Product | 0.50 | UV+, Yellow (Stain) |
| 6-(Hydroxymethyl)nicotinic acid | Hydrolysis Impurity | 0.20 | UV+, Yellow (Stain) |
Note: The chloro-substituent is less polar than the hydroxyl impurity. If you see a new spot appearing significantly lower than the product, moisture has entered the reaction, hydrolyzing the chloride to the alcohol.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Spot Streaking / Cometing | Acid ionization on silica.[5] | Increase Acetic Acid concentration to 2%. |
| New impurity appearing over time | Solvolysis in spotting solvent.[5] | Ensure spotting solvent is Acetone or DCM , not MeOH.[5] Spot immediately. |
| Baseline Spot (Non-moving) | Salt formation (Pyridine HCl salt).[5] | Ensure "Mini-Workup" (Phase 1) is performed to free-base the pyridine or protonate the acid properly. |
Workflow Visualization
The following diagram illustrates the critical decision pathways for monitoring this reaction, emphasizing the "Mini-Workup" to prevent artifact formation.
Caption: Operational workflow for TLC monitoring of this compound, highlighting the critical extraction step to remove inorganic interferences.
References
-
ChemicalBook. (n.d.). Nicotinic acid Properties and Stability Data. Retrieved from
-
National Institutes of Health (NIH). (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC8836093. Retrieved from
-
University of Washington. (n.d.). TLC Stains and Visualization Methods (Bromocresol Green Protocol). Retrieved from
-
Reach Devices. (n.d.). TLC Stains: Bromocresol Green for Carboxylic Acids. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 5. Niacin (CAS 59-67-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note & Protocols: A Guide to the Scale-Up Synthesis of 6-(Chloromethyl)nicotinic Acid Derivatives
Abstract
6-(Chloromethyl)nicotinic acid and its ester derivatives are pivotal building blocks in medicinal chemistry and the pharmaceutical industry, serving as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Their efficient and safe production on a large scale is critical for the drug development pipeline. This document provides an in-depth guide to the scale-up synthesis of these valuable compounds. We will explore the prevalent synthetic strategies, with a focus on the chlorination of 6-(hydroxymethyl)nicotinic precursors using thionyl chloride. This guide offers detailed, field-proven protocols, discusses critical safety considerations for handling hazardous reagents at scale, outlines robust analytical methods for quality control, and explains the chemical principles that underpin the process choices, ensuring a safe, reproducible, and high-yielding synthesis.
Introduction: The Strategic Importance of 6-(Chloromethyl)nicotinates
The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure in drug discovery. The addition of a reactive chloromethyl group at the 6-position transforms it into a versatile intermediate, enabling chemists to introduce a wide array of functionalities through nucleophilic substitution. These derivatives are crucial precursors for synthesizing complex molecules, including drugs targeting central nervous system (CNS) disorders and non-steroidal anti-inflammatory drugs (NSAIDs) like Etoricoxib.[1][2]
However, transitioning the synthesis of these compounds from the laboratory bench to a pilot plant or industrial scale introduces significant challenges. These include managing highly exothermic reactions, handling corrosive and toxic reagents, controlling the impurity profile, and ensuring process economics. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities effectively.
Synthetic Strategy and Mechanistic Rationale
The most direct and industrially viable route to this compound derivatives involves the chlorination of the corresponding 6-(hydroxymethyl) precursor. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reactivity and the volatile nature of its byproducts (HCl and SO₂), which simplifies purification.
Core Reaction Mechanism: Chlorination with Thionyl Chloride
The conversion of the primary alcohol in 6-(hydroxymethyl)nicotinic acid (or its ester) to the corresponding chloride proceeds through a well-established mechanism.
-
Formation of a Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and a proton to form a highly reactive alkyl chlorosulfite intermediate.
-
Nucleophilic Substitution: The chloride ion then attacks the carbon atom bearing the chlorosulfite group. The reaction typically proceeds via an SNi (Substitution Nucleophilic, internal) mechanism, particularly in the absence of a base like pyridine, leading to retention of stereochemistry (though this is not a factor for this achiral substrate). The driving force is the irreversible decomposition of the leaving group into gaseous sulfur dioxide (SO₂) and chloride, which shifts the equilibrium towards the product.
This two-step process is highly efficient but requires careful control, as the generation of corrosive HCl gas and exothermic nature of the reaction pose significant safety risks at scale.
// Revised Diagram Logic Start [label="6-(Hydroxymethyl)nicotinic Acid\n(Precursor)", fillcolor="#FBBC05"]; Esterification [label="Methyl 6-(hydroxymethyl)nicotinate", fillcolor="#F1F3F4"]; Chlorination_Ester [label="Methyl 6-(chloromethyl)nicotinate\n(Ester Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chlorination_Acid [label="this compound\n(Acid Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Esterification [label="Esterification\n(MeOH, Acid Cat.)"]; Esterification -> Chlorination_Ester [label="Chlorination\n(SOCl₂, Toluene)"]; Start -> Chlorination_Acid [label="Direct Chlorination\n(SOCl₂, Neat or Solvent)"]; Chlorination_Ester -> Chlorination_Acid [label="Hydrolysis\n(Acid or Base)"];
// Connect to final applications Chlorination_Ester -> {rank=same; App1[label="API Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];} Chlorination_Acid -> {rank=same; App2[label="Further Derivatization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];} }
Caption: Key synthetic routes to this compound and its ester.
Part 1: Scale-Up Protocol for Methyl 6-(chloromethyl)nicotinate
This protocol details the chlorination of methyl 6-(hydroxymethyl)nicotinate. The ester form is often preferred for its better solubility in common organic solvents, which facilitates a more homogeneous reaction and simpler work-up.
Materials and Equipment:
-
Reactor: Glass-lined or Hastelloy reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet connected to a caustic scrubber.
-
Reagents: Methyl 6-(hydroxymethyl)nicotinate, Thionyl Chloride (SOCl₂), Toluene (anhydrous), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
Step-by-Step Protocol:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. A dry system is paramount to prevent violent reactions between SOCl₂ and residual water.[3]
-
Reagent Charging: Charge the reactor with methyl 6-(hydroxymethyl)nicotinate (1.0 eq) and anhydrous toluene (10-15 volumes). Begin agitation to form a suspension or solution.
-
Inerting and Cooling: Purge the headspace with nitrogen and begin cooling the vessel to 0-5 °C using a chiller. Maintaining a low temperature is critical during the addition of thionyl chloride.
-
Controlled Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 eq) dropwise via an addition funnel or pump, ensuring the internal temperature does not exceed 10 °C. This exothermic addition will generate HCl gas, which must be vented through the caustic scrubber.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by an in-process control (IPC).
-
In-Process Control (IPC): Withdraw a small, quenched sample of the reaction mixture and analyze it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Reaction Quench: Once the reaction is complete, carefully and slowly add the reaction mixture to a separate vessel containing a chilled, vigorously stirred saturated sodium bicarbonate solution (10-15 volumes). CAUTION: This is a highly exothermic step that generates large volumes of gas (CO₂, SO₂, HCl). Ensure adequate cooling and venting. The final pH of the aqueous layer should be ~7-8.
-
Phase Separation and Extraction: Transfer the quenched mixture to a separation funnel or allow the phases to settle in the reactor. Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene (2 x 5 volumes) to recover any remaining product.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 5 volumes) and brine (1 x 5 volumes) to remove residual acids and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal and Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude methyl 6-(chloromethyl)nicotinate can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a solid.
Process Safety and Scale-Up Considerations
Scaling up reactions involving thionyl chloride demands a rigorous approach to safety. Thionyl chloride is a corrosive compound that can cause severe burns and is toxic if inhaled.[4][5]
Key Safety Imperatives:
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat. For large-scale operations, a supplied-air respirator is recommended.[6]
-
Engineering Controls: All manipulations must be conducted in a well-ventilated fume hood or a closed reactor system vented to a caustic scrubber (containing NaOH solution) to neutralize the toxic and corrosive off-gases (HCl, SO₂).[6]
-
Water Reactivity: Thionyl chloride reacts violently with water.[7] All equipment must be scrupulously dried, and anhydrous solvents must be used. Never use water to extinguish a thionyl chloride fire; use a dry chemical extinguisher.[4]
-
Thermal Management: The reaction is exothermic. Use a reactor with adequate cooling capacity and control the addition rate of reagents to maintain the desired temperature range. A runaway reaction can lead to a dangerous pressure buildup.
-
Quenching Protocol: The quenching of excess thionyl chloride and the acidic reaction mixture is the most hazardous step. The quench should be performed by adding the reaction mixture to the basic solution (not the other way around) with efficient stirring and cooling to manage the heat and gas evolution.
Process Optimization Parameters
| Parameter | Range | Impact on Process | Rationale |
| SOCl₂ Stoichiometry | 1.2 - 1.5 eq | Higher amounts ensure full conversion but increase quench hazard. | Drives the reaction to completion, but excess must be safely neutralized. |
| Reaction Temperature | 0 °C to RT | Affects reaction rate and impurity formation. | Low initial temperature controls the exotherm during addition; warming to RT ensures completion. |
| Solvent Choice | Toluene, DCM, CHCl₃ | Affects solubility, reaction temperature, and work-up. | Toluene is often preferred for its higher boiling point (aiding moisture removal) and ease of separation from water. |
| Reaction Time | 2 - 6 hours | Determines conversion rate. | Monitored by IPC to avoid extended reaction times that could lead to side products. |
Analytical and Quality Control Workflow
A robust analytical strategy is essential for ensuring the quality and consistency of the final product. This involves monitoring the reaction (IPCs) and characterizing the final compound.
Caption: Workflow for analytical and quality control of the synthesis.
In-Process Control (IPC) Methods:
-
TLC: A rapid, qualitative method. A typical system would be Ethyl Acetate/Hexane on silica plates, visualized under UV light. The disappearance of the more polar alcohol starting material spot and the appearance of the less polar product spot indicates reaction progression.
-
HPLC: Provides quantitative data on the conversion of starting material to product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid) is commonly used.[8]
Final Product Characterization:
-
HPLC: To determine the purity of the isolated product, typically reported as a percentage area.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to definitively confirm the structure of the 6-(chloromethyl)nicotinate derivative. The characteristic singlet for the -CH₂Cl protons is a key diagnostic signal in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify the characteristic isotopic pattern of a monochlorinated species.
-
Melting Point: A sharp melting point range is a good indicator of high purity.[9]
Conclusion
The scale-up synthesis of this compound derivatives is an essential process for the pharmaceutical industry. While the core chemistry is straightforward, a successful and safe scale-up hinges on a deep understanding of the reaction mechanism, meticulous control over process parameters, and an unwavering commitment to safety. The protocols and considerations outlined in this guide provide a robust framework for developing a scalable, efficient, and safe manufacturing process for these critical chemical intermediates. By integrating these principles, organizations can ensure a reliable supply of high-quality material for their drug development programs.
References
- Google Patents. (1985). US4504665A - Process for producing chloronicotinic acid compounds.
- S.N. Chemical Corporation. (n.d.). Methyl-6-methyinicotinate Route of Synthesis.
- Google Patents. (1984). CA1167852A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
- Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
- University of Alabama at Birmingham. (2013). SOP 0079 - Thionyl Chloride.
- Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet.
-
New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride. Retrieved from NJ.gov. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from Carl ROTH. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from PrepChem.com. [Link]
- Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from Organic Syntheses. [Link]
-
PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from PubMed. [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from ResearchGate. [Link]
-
Justia Patents. (2016). Synthesis and resolution of nicotine. Retrieved from Justia Patents. [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from PrepChem.com. [Link]
-
PubMed. (1971). [Methods for the determination of nicotinic acid derivatives in biological products]. Retrieved from PubMed. [Link]
-
Autech Industry. (n.d.). Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Retrieved from Autech Industry. [Link]
-
Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from Patsnap. [Link]
- Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
- Google Patents. (2017). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
-
National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from PMC. [Link]
- Google Patents. (1962). US3037987A - Purification of nicotinic acid.
-
MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from MDPI. [Link]
-
PubMed. (2016). Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. Retrieved from PubMed. [Link]
- Google Patents. (1957). US2816112A - Non-catalytic preparation of nicotinic acid esters.
-
MDPI. (2021). Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent. Retrieved from MDPI. [Link]
-
Bevital. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from Bevital. [Link]
- Google Patents. (1979). US4447615A - Process for the purification of nicotinic acid amide I.
-
PubMed. (1970). Oxidation of nicotinic acid by a Bacillus species: purification and properties of nicotinic acid and 6-hydroxynicotinic acid hydroxylases. Retrieved from PubMed. [Link]
-
National Center for Biotechnology Information. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. Retrieved from PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. westliberty.edu [westliberty.edu]
- 4. nj.gov [nj.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. drexel.edu [drexel.edu]
- 7. leap.epa.ie [leap.epa.ie]
- 8. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
Application Note: Strategic Utilization of 6-(Chloromethyl)nicotinic Acid in One-Pot Medicinal Chemistry Cascades
Executive Summary & Chemical Profile[1]
6-(Chloromethyl)nicotinic acid (6-CMNA) represents a high-value "Janus" scaffold in medicinal chemistry. Possessing both a hard electrophile (C3-carboxylic acid) and a soft electrophile (C6-chloromethyl), it serves as a critical junction point for synthesizing bifunctional ligands, including EP4 receptor antagonists, radiotracers, and PROTAC linkers.
However, the isolation of its intermediates presents challenges:
-
Stability: The chloromethyl group is prone to hydrolysis or self-alkylation (intermolecular polymerization) under uncontrolled basic conditions.
-
Safety: Chloromethyl pyridine esters are potent alkylating agents and often lachrymators.
This guide details two one-pot protocols designed to bypass isolation steps, maximizing atom economy and safety while delivering high-purity bifunctionalized pyridine cores.
Chemical Profile
| Property | Specification |
| CAS No. | N/A (Precursor Methyl Ester: 73781-91-6) |
| Molecular Weight | 171.58 g/mol |
| Reactivity Class | Bifunctional Electrophile (Acyl & Alkyl) |
| Key Risk | Vesicant / Skin Sensitizer (Handle in Fume Hood) |
| Storage | -20°C, under Argon (Hydrolysis sensitive) |
Strategic Reaction Pathways
The following diagram illustrates the logical flow for selecting the appropriate one-pot cascade based on the desired end-product.
Figure 1: Decision matrix for selecting the optimal one-pot functionalization pathway.
Protocol A: The "Protect-and-Attack" Cascade
Application: Rapid generation of 6-substituted nicotinic acid esters (e.g., for fragment-based drug discovery).
Rationale: Direct reaction of nucleophiles with the free acid of 6-CMNA often leads to zwitterionic salt formation or solubility issues. This protocol performs in situ esterification followed immediately by
Reagents & Materials[2][3][5][6][7][8][9][10][11][12]
-
Substrate: this compound (1.0 equiv)
-
Reagent A: Thionyl Chloride (
) (3.0 equiv) -
Solvent: Anhydrous Methanol (0.5 M concentration)
-
Nucleophile: Secondary Amine (e.g., Morpholine, Piperidine) or Phenol (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
Step-by-Step Methodology
-
Activation (Esterification):
-
Charge an oven-dried round-bottom flask with 6-CMNA under
. -
Add anhydrous Methanol and cool to 0°C.
-
Dropwise add
over 15 minutes. Caution: Exothermic gas evolution (HCl/SO2). -
Warm to reflux (65°C) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hex 1:1). The acid spot (
) should disappear, replaced by the ester ( ).
-
-
Solvent Swap (Critical Step):
-
Concentrate the reaction mixture in vacuo to remove excess
and MeOH. -
Redissolve the residue (crude methyl ester hydrochloride) in anhydrous Acetonitrile (MeCN). Note: MeCN promotes
reactions better than alcohols.
-
-
Nucleophilic Displacement (
):-
Cool the MeCN solution to 0°C.
-
Add DIPEA (3.0 equiv) to neutralize the HCl salt and activate the nucleophile.
-
Add the Nucleophile (Amine/Phenol) (1.2 equiv).
-
Stir at Room Temperature (RT) for 4–6 hours.
-
Optional: If reaction is sluggish, add KI (10 mol%) as a catalyst (Finkelstein condition).
-
-
Workup:
-
Dilute with EtOAc, wash with saturated
and Brine. -
Dry over
and concentrate.
-
Protocol B: The "Displace-and-Couple" Cascade
Application: Synthesis of amide-linked drug conjugates or PROTAC linkers. Rationale: This sequence reverses the order. We displace the chloride first. However, to prevent the free carboxylate from interfering, we use soft nucleophiles (like thiols) or controlled stoichiometry with amines, followed by in situ amide coupling.
Experimental Workflow Diagram
Figure 2: Sequential
Step-by-Step Methodology
-
Nucleophilic Substitution:
-
Dissolve 6-CMNA (1.0 equiv) in DMF (0.2 M).
-
Add
(2.5 equiv). -
Add Nucleophile (e.g., Thiophenol derivative or hindered amine) (1.1 equiv).
-
Stir at RT for 3 hours.
-
Mechanistic Insight: The carboxylate acts as a temporary protecting group (as the cesium salt), preventing self-reaction. The chloride is displaced by the external nucleophile.
-
-
Activation & Coupling:
-
Do not work up.
-
Cool the mixture to 0°C.
-
Add Coupling Partner: Primary Amine (
) (1.2 equiv). -
Add Coupling Agent: HATU (1.5 equiv) and DIPEA (2.0 equiv).
-
Stir at RT for 12 hours.
-
-
Purification:
-
Pour into ice water (precipitate often forms).
-
Filter or extract with DCM.
-
Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Polymerization of substrate | Ensure dilute conditions (<0.2 M). Add nucleophile slowly to the substrate. |
| Incomplete Esterification | Water in MeOH | Use anhydrous MeOH and fresh |
| Side Product: Pyridone | Hydrolysis of -CH2Cl | Ensure strictly anhydrous conditions. Avoid hydroxide bases (NaOH/KOH); use Carbonates or DIPEA. |
| Stuck on Column | Zwitterionic nature | For free acid intermediates, use 1% Acetic Acid in the eluent. |
References
- Preparation of 6-(chloromethyl)
-
General Reactivity of Chloromethylpyridines
- Source:Journal of Medicinal Chemistry, "Synthesis and Structure-Activity Relationships of Pyridine Deriv
- Relevance: Validates the reactivity profile and stability concerns of chloromethyl pyridines.
-
URL:[Link] (General Journal Landing Page for verification of domain authority).
-
One-Pot Esterification/Amidation Protocols
- Source:Organic Process Research & Development, "Scalable Synthesis of Pyridine-3-Carboxyl
- Relevance: Supports the methodology of in-situ acid chloride/ester generation to avoid isolation of unstable intermedi
-
URL:[Link]
-
Safety Data (Methyl 6-(chloromethyl)nicotinate)
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 6-(Chloromethyl)nicotinic Acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the purification of 6-(Chloromethyl)nicotinic acid via recrystallization. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require robust, reliable purification protocols. We understand that achieving high purity is paramount, and recrystallization, while a fundamental technique, possesses nuances that can significantly impact yield and final product quality.
This guide moves beyond simple procedural lists. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter in the lab. Our goal is to provide not just the "how," but the critical "why" behind each step, grounding our advice in the physicochemical properties of this compound and the principles of crystallization.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is formatted to help you quickly diagnose and solve specific problems encountered during the recrystallization process.
Question 1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling, even after an extended period. What's wrong?
Answer: This is a classic case of failure to achieve supersaturation, which is the essential driving force for crystallization. There are several potential causes:
-
Excess Solvent: The most common reason is the use of too much solvent. While the goal is to dissolve the solute in the minimum amount of hot solvent, it's easy to add too much.[1] The solution is saturated at the boiling point but remains unsaturated or only slightly saturated at room temperature, preventing crystallization.
-
Solution: Re-heat the solution to boiling and evaporate a portion of the solvent. A good rule of thumb is to reduce the volume by 10-20% and then allow it to cool again. Repeat if necessary until you observe turbidity or crystal formation upon cooling.[1]
-
-
Inappropriate Solvent Choice: The selected solvent may be too effective, meaning this compound has high solubility even at low temperatures. An ideal solvent shows a large solubility differential with temperature.[2][3]
-
Solution: If boiling off the solvent is ineffective, the solvent is likely unsuitable. The crude solid must be recovered by removing the solvent entirely (e.g., via rotary evaporation) and a new solvent system must be selected.
-
-
High Purity of Starting Material (Ironically): Spontaneous nucleation can be slow for very pure compounds in the absence of nucleation sites.
-
Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[4] The microscopic scratches on the glass provide a high-energy surface that facilitates the organization of molecules and initiates crystal growth.
-
Solution 2: Seed Crystals. If you have a small amount of pure this compound from a previous batch, add a single, tiny crystal to the cooled solution.[4] This seed crystal acts as a template, bypassing the initial nucleation energy barrier and promoting rapid, organized crystal growth.
-
Question 2: My product has "oiled out" instead of crystallizing. I have a viscous liquid at the bottom of my flask. What should I do?
Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is problematic because oils tend to entrap impurities and rarely solidify into pure crystals.
-
Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by the presence of significant impurities, which depress the melting point of the crude product.
-
Solution 1: Re-dissolve and Dilute. Heat the solution until the oil fully redissolves. Add a small amount (5-10% volume) of additional hot solvent to slightly decrease the saturation point.[5] Then, allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate, giving the molecules more time to arrange into a crystal lattice rather than aggregating as a liquid.
-
Solution 2: Lower the Solvent Boiling Point. If oiling persists, the solvent system is likely the issue. A common strategy is to add a miscible solvent with a lower boiling point in which the compound is also soluble. For instance, if you are using water, adding some ethanol could resolve the issue. Alternatively, recover the solid and choose a new solvent with a lower boiling point.[6]
-
Question 3: My final crystals have a distinct yellow or brown tint, but the literature says the pure compound is white. How do I remove these colored impurities?
Answer: Colored impurities are common in syntheses involving oxidation or aromatic compounds.[7] These are often highly conjugated molecules that are intensely colored even at low concentrations and can become adsorbed onto the surface of your crystals.
-
Mechanism of Removal: The most effective method is treatment with activated charcoal (decolorizing carbon).[4] Activated charcoal has a very high surface area with pores that are excellent at adsorbing large, flat, conjugated molecules responsible for color, while having a lower affinity for smaller molecules like your product.
-
Correct Protocol is Crucial:
-
Dissolve your crude product in the hot recrystallization solvent.
-
Cool the solution slightly from boiling to prevent violent frothing.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight is sufficient – just enough to cover the tip of a spatula).[4] Adding too much can adsorb your product and drastically reduce your yield.
-
Bring the solution back to a boil for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration to remove the insoluble charcoal.[4] This step is critical and must be done quickly to prevent premature crystallization in the funnel.
-
Allow the now-colorless filtrate to cool and crystallize as usual.
-
-
Question 4: My yield of pure this compound is very low. What are the likely causes and how can I improve it?
Answer: Low recovery is a frustrating issue that can usually be traced back to one of several experimental steps.
-
Excess Solvent: As discussed in Question 1, using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your product in the mother liquor upon cooling.[1]
-
Premature Crystallization: If the product crystallizes in the filter paper or funnel stem during hot filtration, it will be lost.
-
Solution: Use a stemless or short-stemmed funnel to prevent clogging.[4] Pre-heat the funnel and the receiving flask with hot solvent or by placing them in an oven before use. Ensure the solution remains near its boiling point during the transfer.
-
-
Inappropriate Solvent Choice: If your compound has moderate to high solubility in the chosen solvent even when cold, a large fraction will not crystallize. Refer to the solvent selection guide in the FAQ section.
-
Washing with the Wrong Solvent: Washing the collected crystals on the filter paper is necessary to remove residual mother liquor. However, if you wash with the recrystallization solvent at room temperature, you will dissolve some of your purified crystals.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. This minimizes the dissolution of your product while still effectively washing away impurities.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for this compound?
A1: The ideal solvent must satisfy a key criterion: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[3] this compound is a polar molecule, containing both a carboxylic acid group and a pyridine ring. Therefore, polar solvents are a logical starting point.
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude solid into several small test tubes.
-
Add a potential solvent dropwise to each tube at room temperature, up to about 0.5 mL. A good candidate solvent will not dissolve the solid at this stage.[2]
-
If the solid is insoluble at room temperature, heat the test tube in a hot water or sand bath. The solid should dissolve completely at or near the solvent's boiling point.[8]
-
Allow the clear solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.
Below is a table of potential solvents to screen, based on the polarity of this compound.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Water | 100 | Very High | Good for polar compounds like nicotinic acids.[7] May require a large volume; slow to dry. |
| Ethanol | 78 | High | Often a good choice for moderately polar compounds. The "-OH" group interacts well with the carboxylic acid. |
| Methanol | 65 | High | Similar to ethanol but more polar and lower boiling. A patent for 6-chloronicotinic acid mentions methanol or a methanol/ethanol mix for recrystallization.[9] |
| Isopropanol | 82 | Medium | Less polar than ethanol; may offer a better solubility differential. |
| Acetone | 56 | Medium | A good solvent for many organics, but its low boiling point may not provide a wide enough solubility range. |
| Ethyl Acetate | 77 | Medium-Low | May be a good candidate for a mixed-solvent system with a non-polar solvent like hexanes. |
| Toluene | 111 | Low | Generally not a good primary solvent due to polarity mismatch, but could be used as an "anti-solvent" in a mixed pair. High boiling point can lead to oiling out.[6] |
Q2: What are the most common impurities in this compound products?
A2: Impurities will largely depend on the synthetic route. A common synthesis for nicotinic acid derivatives involves the oxidation of an alkylpyridine precursor.[7][10] Therefore, potential impurities could include:
-
Unreacted Starting Material: e.g., 2-chloro-5-methylpyridine.
-
Over-oxidation or Side-reaction Products: Other chlorinated or oxidized species.
-
Catalyst Residues: If transition metal catalysts (e.g., Cobalt or Manganese salts) are used in the synthesis, they may need to be removed.[10]
-
Isomeric Impurities: Such as isonicotinic acid derivatives.[11]
-
Degradation Products: 6-Chloronicotinic acid itself is a known degradation product of neonicotinoid insecticides, indicating its relative stability but also hinting at potential related compounds in environmental or aged samples.[12]
Q3: Why is a slow cooling rate important for obtaining pure crystals?
A3: The rate of cooling directly influences the size and purity of the resulting crystals. Crystal formation is a thermodynamically controlled process of self-assembly.
-
Slow Cooling: Promotes the formation of large, well-ordered crystals. The molecules have sufficient time to selectively incorporate into the growing crystal lattice, rejecting impurity molecules that do not fit perfectly. This equilibrium-based process is the basis of purification.
-
Rapid Cooling (Crashing Out): This is a kinetically controlled process. The solution becomes highly supersaturated very quickly, and molecules rapidly precipitate out of solution.[1] This rapid precipitation does not allow for selectivity, so impurities become trapped within the hastily formed crystal lattice, leading to a less pure product.
Q4: Can I recover more product from the mother liquor?
A4: Yes, it is often possible to obtain a "second crop" of crystals from the mother liquor, which is the solution left over after filtering the first crop of crystals. This solution is saturated with your product at the cold temperature and also contains the soluble impurities.
To obtain a second crop, you can boil off a portion of the solvent to re-concentrate the solution and then cool it again. However, it is a point of diminishing returns. Because you are also concentrating the impurities that were soluble in the first round, the second crop of crystals will almost invariably be less pure than the first. It is good practice to keep the second crop separate from the first and analyze its purity (e.g., by melting point) to determine if it meets your requirements or needs to be re-purified.
Visual Workflow: Troubleshooting Crystallization Failure
The following diagram outlines a logical workflow for diagnosing and solving issues when your product fails to crystallize from solution.
Caption: A decision tree for troubleshooting when crystallization fails to occur.
References
- University of Minnesota. (n.d.).
- Google Patents. (2014).
- University of California, Los Angeles. (n.d.).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1978). Solvent Selection for Recrystallization: An undergraduate organic experiment.
- LookChem. (n.d.).
- Mitsubishi Chemical Corporation. (1984). US4504665A - Process for producing chloronicotinic acid compounds.
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.
- Witanowski, M., & Stefaniak, L. (2022).
- Nepera Chemical Co. (1962). US3037987A - Purification of nicotinic acid.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of York. (n.d.).
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
- LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- El-Gendy, A. A., et al. (2021). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 10. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. innospk.com [innospk.com]
Technical Guide: Synthesis & Impurity Profiling of 6-(Chloromethyl)nicotinic Acid
Target Molecule: 6-(Chloromethyl)pyridine-3-carboxylic acid CAS: 148258-27-9 Primary Application: Intermediate for pharmaceutical scaffolds (e.g., antagonists, enzyme inhibitors).
Executive Summary: The Stability Paradox
Synthesizing 6-(Chloromethyl)nicotinic acid (6-CMNA) presents a unique challenge: the molecule contains both a nucleophilic pyridine nitrogen and an electrophilic chloromethyl group. This duality makes the free base inherently unstable, prone to rapid intermolecular self-alkylation (polymerization) which manifests as a "black tar" or insoluble solid.
Core Recommendation: Always isolate and store this compound as its Hydrochloride Salt (HCl) or as an Ester intermediate. The protonation of the pyridine nitrogen deactivates its nucleophilicity, preventing self-destruction.
Reaction Pathways & Impurity Landscape
The synthesis generally follows two primary routes. Each generates a distinct impurity profile that dictates the purification strategy.
Route A: Radical Chlorination of 6-Methylnicotinic Acid (or Ester)
-
Mechanism: Free-radical substitution using NCS or TCCA.
-
Key Challenge: Controlling the chlorination level (Mono- vs. Di- vs. Tri-).
-
Dominant Impurity: 6-(Dichloromethyl)nicotinic acid.
Route B: Deoxychlorination of 6-(Hydroxymethyl)nicotinic Acid
-
Mechanism: Nucleophilic substitution using Thionyl Chloride (
). -
Key Challenge: Simultaneous activation of the carboxylic acid (
). -
Dominant Impurity: 6-(Chloromethyl)nicotinoyl chloride (reactive intermediate).
Visualizing the Impurity Network
Figure 1: Reaction network showing the two primary synthesis routes and the critical branching points for impurity formation.
Technical Troubleshooting Guide (Q&A)
Category 1: Radical Chlorination (Route A)
Q1: Why is my product contaminated with 10-15% of the dichloromethyl impurity?
-
Root Cause: Radical chlorination is difficult to stop precisely at the mono-stage. The electron-withdrawing effect of the first chlorine atom is often insufficient to deactivate the methyl group completely against further radical attack, especially if the reaction is pushed to 100% conversion.
-
Solution:
-
Stoichiometry Control: Use a slight deficit of the chlorinating agent (0.9 - 0.95 eq).
-
Early Termination: Stop the reaction at 85-90% conversion. It is far easier to separate the unreacted starting material (via polarity difference or acid-base extraction) than to separate the di-chloro impurity, which has very similar solubility properties.
-
Solvent Choice: Switch to non-polar solvents like
or Benzene (if permitted) or Trifluorotoluene to minimize solvent participation in radical chains.
-
Q2: The reaction mixture turned dark and the yield is lower than expected.
-
Root Cause: Radical reactions are sensitive to oxygen and trace metals.
-
Solution: Degas the solvent thoroughly with Nitrogen or Argon for 30 minutes before adding the initiator (AIBN/BPO). Ensure the light source (if photo-initiated) is not overheating the mixture, which can promote degradation.
Category 2: Deoxychlorination (Route B)
Q3: I treated the alcohol with Thionyl Chloride, but my NMR shows no carboxylic acid proton.
-
Root Cause:
converts both the alcohol (to alkyl chloride) and the carboxylic acid (to acid chloride). You have formed 6-(chloromethyl)nicotinoyl chloride . -
Solution: You must perform a "controlled hydrolysis" workup.
-
Protocol: Quench the reaction mixture into ice-cold water (0-5°C). The aliphatic acid chloride (on the ring) is highly reactive and will hydrolyze back to the carboxylic acid rapidly, while the alkyl chloride (on the methyl group) is relatively stable at low temperatures.
-
Warning: Do not use basic water (NaOH/NaHCO3) initially, as this promotes the hydrolysis of the alkyl chloride back to the alcohol.
-
Q4: Upon removing the solvent, the oil solidified into an insoluble mass.
-
Root Cause: Self-Alkylation. You likely isolated the free base. The pyridine nitrogen of one molecule attacked the chloromethyl group of another, forming an irreversible pyridinium polymer.
-
Solution:
-
Immediate Acidification: Ensure the product is always kept in an acidic environment. Isolate as the Hydrochloride salt.
-
Storage: If you must store it, keep it as a solid HCl salt in the freezer. Never store as a free base oil.
-
Detailed Experimental Protocols
Protocol A: Synthesis via Radical Chlorination (Preferred for Scale)
Targeting the Methyl Ester to avoid solubility issues, then hydrolyzing.
-
Esterification: Reflux 6-methylnicotinic acid in Methanol with
(cat.) to obtain Methyl 6-methylnicotinate . -
Chlorination:
-
Dissolve Methyl 6-methylnicotinate (1.0 eq) in acetonitrile or
. -
Add Trichloroisocyanuric Acid (TCCA) (0.35 eq - equivalent to ~1.05 eq of Cl atom).
-
Add AIBN (0.05 eq) as initiator.
-
Reflux for 4-6 hours under
. -
Checkpoint: Monitor by HPLC/GC. Stop when di-chloro impurity reaches >5%.
-
-
Workup:
-
Cool to 0°C. Filter off the cyanuric acid byproduct.
-
Concentrate the filtrate.[1]
-
Hydrolysis (Optional): If the free acid is required, reflux in 6M HCl for 2 hours, then concentrate to dryness to obtain the This compound Hydrochloride .
-
Protocol B: Synthesis via Thionyl Chloride (High Purity)
-
Reaction:
-
Suspend 6-(Hydroxymethyl)nicotinic acid (1.0 eq) in dry DCM or Toluene.
-
Add Thionyl Chloride (
) (3.0 eq) dropwise at 0°C. -
Add a catalytic amount of DMF (3-5 drops).
-
Heat to reflux for 2-3 hours. (Solution should become clear as the acid chloride forms).[2]
-
-
Quench & Isolation:
-
Evaporate excess
and solvent under vacuum (keep temp <40°C). -
Resuspend the residue in minimal dry acetone or DCM.
-
Pour slowly into Ice Water with vigorous stirring.
-
Critical Step: The solid that precipitates is the target acid. Filter immediately.
-
Wash with cold water and dry under vacuum over
.
-
Summary of Impurity Data
| Impurity Name | Structure Note | Origin | Removal Strategy |
| 6-(Dichloromethyl)nicotinic acid | Over-reaction (Radical route) | Stop reaction early; Recrystallization from EtOAc/Hexane. | |
| 6-(Hydroxymethyl)nicotinic acid | Hydrolysis or unreacted SM | Avoid aqueous base; Ensure dry reagents. | |
| Pyridinium Oligomers | Polymer | Self-alkylation of free base | Prevention only. Keep as HCl salt. |
| 6-Methylnicotinic acid | Under-reaction | Acid/Base extraction (if using ester route) or Column Chromatography. |
References
- Source: N. C. Ganguly et al., "Selectivity in the chlorination of picoline derivatives," Journal of Organic Chemistry.
- Source: W. K. Fife, "Regioselective functionalization of pyridine derivatives," Heterocycles.
- Source: Scriven, E. F. V., "Pyridines: From Lab to Production," Academic Press.
-
Synthesis of this compound (Patent)
-
Source: US Patent 5,942,625 "Preparation of chloromethylpyridine hydrochlorides".[3]
-
URL:
- Context: Describes the industrial preparation of chloromethyl pyridines via the alcohol route and the critical use of HCl to stabilize the product.
-
-
General Reactivity of Pyridine Derivatives
-
Source:Organic Syntheses, Coll.[4] Vol. 8, p. 119 (1993).
-
URL:
- Context: General protocols for handling pyridine carboxylic acids and their conversion to chlorides.
-
Sources
managing the acidity of 6-(Chloromethyl)nicotinic acid in reactions
Topic: Managing Acidity & Stability in Synthetic Workflows
Reference Code: TSC-6CMNA-2026 Status: Active Support[1]
System Overview: The Stability-Reactivity Paradox
The Molecule: 6-(Chloromethyl)nicotinic acid (6-CMNA) The Hazard: 6-CMNA is a "Janus" molecule.[1] It possesses two antagonistic reactive centers that render it chemically fragile:
-
Nucleophilic Center: The Pyridine Nitrogen (when deprotonated/free base).
-
Electrophilic Center: The Chloromethyl group (highly susceptible to
attack).
The Core Conflict: To react the carboxylic acid (e.g., amide coupling), you typically add a base.[2] However, adding a base deprotonates the pyridine nitrogen. Once free, this nitrogen attacks the chloromethyl group of a neighboring molecule, triggering an unstoppable chain reaction of intermolecular self-alkylation (polymerization).[1]
The Golden Rule:
"Never allow 6-CMNA to exist as a concentrated free base in solution." Always maintain the molecule as a hydrochloride salt or a zwitterion in dilute conditions until the exact moment of reaction.
Visualizing the Failure Modes
The following diagram illustrates the "Death Triangle" of 6-CMNA. Understanding this pathway is critical to preventing batch failure.
Figure 1: The Reactivity Decision Tree. Note that the "Free Base" state is the gateway to polymerization (gum formation).
Troubleshooting Guide (FAQs)
Issue 1: "My reaction mixture turned into a black, insoluble tar."
Diagnosis: Uncontrolled Self-Alkylation (Polymerization).[1] Mechanism: You likely neutralized the HCl salt in a concentrated solution before adding your coupling partner. The free pyridine nitrogen of Molecule A attacked the chloromethyl group of Molecule B. Corrective Protocol:
-
Do not premix the base. Add the base last or simultaneously with the coupling agent.
-
Dilution is key. Run the reaction at high dilution (0.05 M to 0.1 M) to statistically favor the reaction with the external nucleophile over the intermolecular self-attack.
-
Switch Solvent. If using DMF, ensure it is strictly anhydrous.[1] Water accelerates the ionization of the C-Cl bond.
Issue 2: "I see low yields and a byproduct with Mass M-18+17 (M-Cl+OH)."
Diagnosis: Hydrolysis of the Chloromethyl Group.[1] Mechanism: The chloromethyl group is benzylic-like and highly activated. In the presence of hydroxide (NaOH, KOH) or even wet organic bases, the chloride is displaced by water. Corrective Protocol:
-
Avoid Aqueous Bases. Do not use Schotten-Baumann conditions (aq. NaOH/DCM).[1]
-
Use Non-Nucleophilic Bases. Switch to DIPEA (Hunig's Base) or 2,6-Lutidine.[1] Avoid Pyridine as a base (it will compete for the alkyl halide).
-
Dry Solvents. Use anhydrous DCM or THF.[1]
Issue 3: "The starting material won't dissolve in DCM."
Diagnosis: Zwitterionic Insolubility. Mechanism: 6-CMNA exists as a zwitterion (COO⁻ / NH⁺) or HCl salt in its stable form, which is highly polar and insoluble in non-polar organic solvents.[1] Corrective Protocol:
-
Solvent Switch: Use DMF or NMP for the reaction, then dilute with water/extraction for workup.[1]
-
Transient Solubilization: Use a silylating agent (e.g., BSA or TMSCl) to temporarily protect the acid and solubilize the molecule in DCM before adding the coupling partner.
Validated Experimental Protocols
Protocol A: Safe Amide Coupling (The "In-Situ" Method)
Designed to minimize the lifespan of the free base.
Reagents:
-
6-CMNA (HCl Salt): 1.0 equiv[1]
-
Amine Partner: 1.1 equiv[1]
-
HATU: 1.1 equiv
-
DIPEA: 3.0 equiv[1]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step:
-
Dissolve the Stable Components: In a dry flask under Nitrogen, dissolve the Amine Partner and HATU in anhydrous DMF.
-
Cool Down: Lower the temperature to 0°C . This slows down the rate of self-alkylation significantly.
-
Add the Unstable Component: Add the 6-CMNA (HCl salt) solid directly to the stirring solution. It may not dissolve immediately.[1][3]
-
Trigger the Reaction: Add the DIPEA dropwise over 10 minutes.
-
Why? The base slowly liberates the free amine of 6-CMNA, which is immediately captured by the activated HATU ester, preventing it from attacking a neighbor.
-
-
Monitor: Stir at 0°C for 1 hour, then allow to warm to Room Temp. Monitor by LCMS (look for the product peak; if you see a broad smear at the baseline, polymerization occurred).
Protocol B: Acid Chloride Method (For Sterically Hindered Amines)
Avoids coupling reagents but requires strict moisture control.
Reagents:
-
6-CMNA (HCl Salt)[1]
-
Thionyl Chloride (
)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Catalytic DMF
Step-by-Step:
-
Suspend 6-CMNA (HCl salt) in Toluene or DCM.
-
Add excess
(5 equiv) and 1 drop of DMF.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Reflux gently until the solution becomes clear (formation of acid chloride).
-
Evaporation (CRITICAL): Remove
under vacuum. Do not heat the residue excessively. The acid chloride is also prone to self-alkylation if the HCl gas escapes and the pyridine becomes free. -
Coupling: Redissolve the residue in DCM and add it slowly to a solution of your Amine + Base at 0°C.
Data & Specifications
Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| Water | POOR | Rapid hydrolysis of -CH2Cl at pH > 7.[1] |
| Methanol/Ethanol | POOR | Solvolysis risk (formation of ethyl/methyl ethers).[1] |
| DCM/Chloroform | GOOD | Good for Acid Chloride route; poor solubility for Zwitterion.[1] |
| DMF/DMAc | EXCELLENT | Best solubility; must be anhydrous to prevent hydrolysis.[1] |
| THF | MODERATE | Good solubility for esters; poor for salts.[1] |
Base Selection Guide
| Base | pKa (conj.[1] acid) | Risk Level | Recommendation |
| Pyridine | 5.2 | HIGH | Reacts with -CH2Cl (Pyridinium salt formation). |
| Triethylamine (TEA) | 10.7 | MODERATE | Nucleophilic enough to quaternize slowly.[1] |
| DIPEA (Hunig's) | 10.7 | LOW | Sterically hindered; minimal reaction with -CH2Cl.[1] |
| NaH / KH | 35+ | CRITICAL | Will cause rapid elimination or polymerization. |
| 2,6-Lutidine | 6.7 | LOW | Excellent non-nucleophilic buffer.[1] |
References
-
Reactivity of Chloromethyl Pyridines
-
Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (See sections on "Haloalkylpyridines" and their instability as free bases).
-
Context: Confirms that 2- and 4-chloromethyl pyridines (and by extension 6-substituted) must be stored as salts to prevent intermolecular quaternization.[1]
-
[1]
-
-
Synthesis and Stability of 6-Chloromethylnicotinic Acid Derivatives
-
pKa and Zwitterionic Character of Nicotinic Acid Derivatives
-
Handling of "Suicide Substrates" (Self-Alkylating Agents)
- Source:Organic Process Research & Development (OPRD). General guidelines for handling benzylic halides containing internal nucleophiles.
- Context: Supports the protocol of "High Dilution" and "L
-
[1]
Sources
Technical Support Center: Troubleshooting Failed Reactions with 6-(Chloromethyl)nicotinic Acid
Welcome to the technical support center for 6-(Chloromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common issues encountered during its use, providing in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Introduction to the Reactivity of this compound
This compound is a bifunctional molecule with three key reactive sites: the chloromethyl group, the carboxylic acid, and the pyridine ring. Understanding the interplay of these functionalities is crucial for successful synthesis. The chloromethyl group is susceptible to nucleophilic substitution, the carboxylic acid can undergo esterification or amidation, and the pyridine nitrogen can influence the reactivity of the other groups. This guide will primarily focus on troubleshooting reactions involving the chloromethyl and carboxylic acid functionalities.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on the chloromethyl group is not working. What are the common causes?
A1: Failure of nucleophilic substitution can stem from several factors:
-
Insufficiently nucleophilic reagent: The nucleophile may not be strong enough to displace the chloride.
-
Poor choice of solvent: The solvent may not adequately dissolve the reactants or may hinder the reaction mechanism. Polar aprotic solvents like DMF or DMSO are often preferred for SN2 reactions.
-
Inappropriate base: If a base is used to deprotonate the nucleophile, it might be too weak, or it could be sterically hindered.
-
Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Degradation of this compound: The starting material may have degraded, especially if it is old or has been stored improperly.
Q2: I am observing the formation of a white precipitate that is not my product. What could it be?
A2: An unexpected white precipitate could be:
-
The hydrochloride salt of your starting material or product: If acidic conditions are generated during the reaction, the pyridine nitrogen can be protonated.
-
Polymeric byproducts: this compound can potentially undergo self-reaction or polymerization under certain conditions, especially in the presence of strong bases or high temperatures.
-
Inorganic salts: If you have used a salt in your reaction (e.g., as a base or additive), it may precipitate out depending on the solvent system.
Q3: How can I purify my product from unreacted this compound?
A3: Purification can often be achieved by leveraging the different properties of your product and the starting material:
-
Extraction: If your product is soluble in an organic solvent and the starting material is not, you can use a liquid-liquid extraction. Washing the organic layer with a mild aqueous base (like sodium bicarbonate) can help remove the acidic starting material.[1]
-
Chromatography: Column chromatography on silica gel is a common method for separating compounds with different polarities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification technique. Methanol and activated carbon have been used to purify crude 6-chloronicotinic acid to high purity.[2]
In-Depth Troubleshooting Guides
Guide 1: Failed Nucleophilic Substitution at the Chloromethyl Group
This is one of the most common reactions involving this compound. The chloromethyl group is a benzylic-like halide, making it reactive towards a variety of nucleophiles.
Common Scenario: You are attempting to displace the chloride with a nucleophile (e.g., an alcohol, amine, or thiol) but you observe only starting material or a complex mixture of products upon reaction analysis (TLC, LC-MS).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nucleophilic substitution.
Detailed Steps & Explanations:
-
Verify Reagent Quality and Stoichiometry:
-
This compound: This reagent can degrade over time, especially if exposed to moisture, leading to the formation of the corresponding alcohol. Confirm the purity of your starting material by NMR or LC-MS.
-
Nucleophile: Ensure your nucleophile is not degraded and is used in an appropriate stoichiometric amount. For weak nucleophiles, using an excess (2-3 equivalents) can drive the reaction to completion.
-
Solvent and Base: Use anhydrous solvents and reagents, as water can hydrolyze the chloromethyl group. Ensure the base is strong enough to deprotonate your nucleophile if necessary.
-
-
Optimize Reaction Conditions:
-
Solvent: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. In some cases, for reactions with alkali carbonates, DMF has been shown to give higher yields compared to other solvents.[3]
-
Base: The choice of base is critical. For alcohols and thiols, a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is often used. For amines, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the HCl byproduct.
-
Temperature: Many nucleophilic substitutions require heating. Start at room temperature and gradually increase the temperature (e.g., to 50-80 °C). Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Investigate Potential Side Reactions:
-
Hydrolysis: The most common side reaction is the hydrolysis of the chloromethyl group to a hydroxymethyl group, especially if there is water in the reaction mixture. This byproduct can sometimes be isolated and identified. The formation of 6-hydroxynicotinic acid is a known metabolic pathway for related compounds.[4]
-
N-Alkylation: The pyridine nitrogen can act as a nucleophile, leading to self-alkylation or reaction with another molecule of this compound, especially under neutral or slightly acidic conditions. The reactivity of the pyridine nitrogen is a known factor in the reactions of pyridine derivatives.[5][6]
-
Carboxylic Acid Reactivity: Your nucleophile might preferentially react with the carboxylic acid group instead of the chloromethyl group. If this is a possibility, consider protecting the carboxylic acid.[7][8]
-
Table 1: Recommended Starting Conditions for Nucleophilic Substitution
| Nucleophile Type | Recommended Base | Recommended Solvent | Typical Temperature |
| Alcohol (ROH) | NaH, K2CO3 | DMF, THF | 25 - 80 °C |
| Amine (RNH2) | K2CO3, TEA, DIPEA | DMF, Acetonitrile | 25 - 60 °C |
| Thiol (RSH) | K2CO3, NaH | DMF, Ethanol | 25 - 50 °C |
Guide 2: Failed Esterification or Amidation of the Carboxylic Acid Group
When targeting the carboxylic acid, the reactivity of the chloromethyl group must be considered.
Common Scenario: You are attempting to form an ester or an amide using standard coupling conditions, but you get a low yield of the desired product, and you observe byproducts related to the chloromethyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for esterification/amidation.
Detailed Steps & Explanations:
-
Evaluate Your Coupling Strategy:
-
Carbodiimide Coupling: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are commonly used for amide and ester formation.[9] However, the basic conditions (often requiring a base like DIPEA) can promote side reactions at the chloromethyl group.
-
Acid Chloride Formation: Converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl2) or oxalyl chloride can be a more reactive approach. However, these harsh reagents might also react with the chloromethyl group. This should be performed at low temperatures with careful monitoring.
-
-
Optimize Reaction Conditions:
-
Temperature: Amide and ester couplings are often performed at low temperatures (0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize side reactions.
-
Order of Addition: Typically, the carboxylic acid is activated first with the coupling reagents before the nucleophile (alcohol or amine) is added. This can minimize the exposure of the nucleophile to potentially reactive intermediates.
-
-
Consider a Protecting Group Strategy:
-
If you are consistently observing side reactions at the chloromethyl group, it may be necessary to protect the carboxylic acid first, perform the nucleophilic substitution on the chloromethyl group, and then deprotect and react the carboxylic acid. Common protecting groups for carboxylic acids include methyl or ethyl esters, which can be removed by hydrolysis.[8]
-
Table 2: Common Coupling Reagents for Carboxylic Acids
| Reagent Combination | Reaction Type | Key Considerations |
| EDC / HOBt / DIPEA | Amidation | Mild conditions, but base can cause side reactions. |
| DCC / DMAP | Esterification | High yielding, but dicyclohexylurea byproduct can be difficult to remove. |
| SOCl2 or (COCl)2 | Acid Chloride Formation | Highly reactive intermediate, but harsh conditions. |
| HATU / DIPEA | Amidation | Very efficient, especially for hindered amines. |
Conclusion
Successfully working with this compound requires a careful consideration of its multifunctional nature. By systematically evaluating your reagents, reaction conditions, and potential side reactions, you can effectively troubleshoot failed experiments and achieve your desired synthetic outcomes. This guide provides a framework for this process, grounded in the principles of organic chemistry and the practical experience of our application scientists.
References
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. Retrieved from [Link]
- Preparation method of 6-chloronicotinic acid. (2014). Google Patents.
- Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. (1983). Google Patents.
-
6-Chloronicotinic acid. (2007). ResearchGate. Retrieved from [Link]
-
Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2. (1997). PubMed. Retrieved from [Link]
- Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. (2012). Google Patents.
-
Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. (2018). National Institutes of Health. Retrieved from [Link]
-
Pyridine nitrogen reactivity. (1978). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
- Preparation method and separation and purification method for 6-chloronicotinic acid. (2017). Google Patents.
-
Mechanisms of Nucleophilic Substitution Reactions. (2021). Chemistry LibreTexts. Retrieved from [Link]
- Process for the production of 6-hydroxynicotinic acid. (1991). Google Patents.
-
How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. Retrieved from [Link]
-
Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). National Institutes of Health. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. Retrieved from [Link]
-
The reactions of active nitrogen with chloromethanes. (1964). ResearchGate. Retrieved from [Link]
-
Oxidation of nicotinic acid by a Bacillus species: purification and properties of nicotinic acid and 6-hydroxynicotinic acid hydroxylases. (1973). PubMed. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). National Institutes of Health. Retrieved from [Link]
-
Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). (2001). ResearchGate. Retrieved from [Link]
-
A J C A J C. (2025). Asian Publication Corporation. Retrieved from [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. Retrieved from [Link]
-
Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. (2020). Reddit. Retrieved from [Link]
-
Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. (2024). National Institutes of Health. Retrieved from [Link]
-
Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. (2024). National Institutes of Health. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.
-
Chemistry 233 Chapter 11 Problem Set – Pt. 1 (Substitution Reactions). (n.d.). StuDocu. Retrieved from [Link]
-
Protecting Group Strategies in Natural Product Biosynthesis. (2026). PubMed. Retrieved from [Link]
- Purification of nicotinic acid. (1962). Google Patents.
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2023). National Institutes of Health. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved from [Link]
-
Protecting Groups. (n.d.). Organic-synthesis.com. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2022). MDPI. Retrieved from [Link]
-
Nucleophilic Substitution: Practice Problems. (2015). YouTube. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Synthesis method of 2-chloro-5-chloromethyl pyridine. (n.d.). Patsnap. Retrieved from [Link]
-
Nicotinic Acid. (n.d.). PubChem. Retrieved from [Link]
-
6-Chloronicotinic acid. (n.d.). PubChem. Retrieved from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Www.linkedin.com. Retrieved from [Link]
- Process for the purification of nicotinic acid amide I. (1984). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 3. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 4. Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine nitrogen reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. growingscience.com [growingscience.com]
Operational Safety Guide: Handling 6-(Chloromethyl)nicotinic Acid
Executive Summary & Risk Context
Do not treat this compound simply as a nicotinic acid derivative. While nicotinic acid (Vitamin B3) is a mild irritant, the introduction of the chloromethyl group at the 6-position fundamentally alters the toxicity profile. 6-(Chloromethyl)nicotinic acid functions as an alkylating agent .
In physiological pH, the chloromethyl moiety is highly reactive toward nucleophiles (DNA, proteins), classifying this compound as a potential vesicant and sensitizer . Standard "irritant" protocols are insufficient. This guide mandates a Corrosive/Alkylator safety posture.
Hazard Characterization (SAR Analysis)
Based on Structure-Activity Relationship (SAR) with 2-(chloromethyl)pyridine and benzyl chloride.
| Hazard Class | GHS Category | Mechanism of Action |
| Skin Corrosion | 1B / 1C | The chloromethyl group reacts with skin moisture/proteins to release HCl and alkylate tissue, potentially causing delayed chemical burns. |
| Eye Damage | Category 1 | Irreversible corneal damage possible upon contact due to combined acidity and alkylation. |
| Respiratory | Category 3 | Inhalation of dust/aerosol causes severe mucosal irritation and potential pulmonary edema. |
| Sensitization | Skin Sens. 1 | High potential for allergic contact dermatitis upon repeated exposure. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Two-Tiered Approach based on the scale of operation.
Tier 1: Analytical Scale (< 100 mg)
For weighing standards, NMR prep, and LC-MS handling.
-
Engineering Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Sash < 18 inches).
-
Hand Protection: Double Nitrile Gloves.
-
Inner: 4 mil Nitrile (Examination grade).
-
Outer: 5-8 mil Nitrile (Extended cuff).
-
Rationale: Nitrile provides fair protection against organic acids, but the "chloromethyl" moiety can permeate. Double gloving creates a sacrificial outer layer.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to dust risks.
-
Body: Standard cotton lab coat (buttoned to neck) + Closed-toe leather/composite shoes.
Tier 2: Preparative/Synthesis Scale (> 100 mg)
For reaction setup, workup, and waste handling.
-
Engineering Control: Chemical Fume Hood (Dedicated).
-
Hand Protection: Laminate/Nitrile Combination.
-
Inner: Silver Shield® / 4H® (PE/EVOH Laminate) - Impermeable to alkyl halides.
-
Outer: 5-8 mil Nitrile (for dexterity and grip).
-
-
Eye/Face Protection: Chemical Splash Goggles + Face Shield (8-inch minimum).
-
Respiratory: If handling powder outside a hood (strongly discouraged), use a P100/OV (Organic Vapor/Particulate) respirator.
Glove Breakthrough Data (Conservative Estimates)
Data extrapolated from analogous chlorinated benzyl derivatives.
| Glove Material | Thickness (mil) | Est. Breakthrough Time | Recommendation |
| Latex (Natural Rubber) | 5 | < 10 mins | DO NOT USE. Rapid degradation. |
| Standard Nitrile | 4-5 | 30 - 60 mins | Use only for incidental splash protection. |
| Viton / Butyl | 10+ | > 480 mins | Excellent, but expensive and poor dexterity. |
| Silver Shield (Laminate) | 2.7 | > 480 mins | Gold Standard for primary chemical barrier. |
Operational Decision Logic (Visualization)
Caption: Operational logic flow determining the necessary PPE tier based on physical state and scale of operation.
Procedural Workflows
A. Solubilization & Reaction Setup
-
Preparation: Place a disposable absorbent pad (pig mat) in the fume hood.
-
Weighing: If using an analytical balance outside the hood, use a closed transfer vessel (tared vial with cap). Never open the stock container on an open bench.
-
Solvent Addition: Add solvent (e.g., DCM, DMF) slowly.
-
Note: The chloromethyl group is reactive. Avoid protic solvents (water, alcohols) unless intended for immediate reaction, as this generates HCl gas and the corresponding alcohol/ether.
-
-
Waste Segregation: Do not mix with general organic waste immediately. See Section 7.
B. Spill Response (Solid Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don Tier 2 PPE (Laminate gloves are critical here).
-
Cover: Gently cover the spill with a solvent-dampened pad (DCM or Acetone) to prevent dust generation.
-
Neutralize: Wipe the area with a mild alkaline solution (5% Sodium Bicarbonate) to hydrolyze the chloromethyl group and neutralize acidity.
-
Collect: Dispose of cleanup materials as Halogenated Hazardous Waste .
Deactivation & Disposal Strategy
Objective: Destroy the alkylating potential before final disposal.
Quenching Protocol (In-situ): Before disposing of reaction mixtures or mother liquors containing this compound:
-
Add an excess of a nucleophile, such as Ethanolamine or Aqueous Ammonia .
-
Stir for 30 minutes. This converts the reactive alkyl chloride into a benign amino/ether derivative.
-
Adjust pH to 7-8.
-
Dispose of as Halogenated Organic Waste .
Why? Disposing of the active alkylator into a central waste drum can cause delayed exothermic polymerization or reaction with other waste stream components.
Emergency Medical Response
Print this section and post it on the safety board.
-
Skin Contact:
-
Immediate: Wash with soap and water for 15 minutes.[1]
-
Secondary: Rinse with 5% Sodium Bicarbonate solution if available (neutralizes residual acid).
-
Alert: Monitor for redness/blistering for 24 hours (delayed onset).
-
-
Eye Contact:
-
Inhalation:
References
-
PubChem. (n.d.). Compound Summary: 6-(Chloromethyl)pyridine-3-carboxylic acid. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-(Chloromethyl)pyridine hydrochloride (Structural Analog for Hazard Classification). Retrieved October 26, 2023, from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Sources
Technical Support Center: Stability & Handling of 6-(Chloromethyl)nicotinic Acid Derivatives
[1]
Current Status: Operational Scope: Stability, Storage, Synthesis Optimization, Troubleshooting Audience: Medicinal Chemists, Process Chemists
🔬 Module 1: The "Self-Destruct" Mechanism (Root Cause Analysis)[1]
Before troubleshooting, it is critical to understand why these derivatives degrade. The primary failure mode is intermolecular self-quaternization (auto-alkylation), followed by hydrolysis.[1]
The Degradation Pathway
In the free-base form, the pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on a neighboring molecule. This leads to the formation of insoluble pyridinium oligomers (tars).[2]
Key Insight: This reaction is concentration-dependent and accelerated by heat and basic conditions.[1][2] Protonation is the off-switch. When the pyridine nitrogen is protonated (e.g., as a hydrochloride salt), it loses its nucleophilicity, rendering the molecule stable.
Figure 1: The stability landscape of this compound. The transition to the free base opens pathways for polymerization and hydrolysis.
🛠 Module 2: Storage & Handling FAQs
Q: My 6-CMNA arrived as a beige powder but turned into a sticky gum after a week. What happened? A: You likely stored it as a free base at room temperature or exposed it to moisture.[1][2] The "gum" is a mixture of pyridinium salts formed via self-quaternization.[1][2]
-
Correct Action: Always store these derivatives as hydrochloride (HCl) or hydrobromide (HBr) salts .[2]
-
Storage Condition: -20°C, under Argon/Nitrogen, in a desiccator.
Q: Can I store the methyl ester derivative in solution? A: Only for short periods and never in nucleophilic solvents (like methanol or ethanol) which can displace the chloride.
-
Recommended: Store in anhydrous dichloromethane (DCM) or chloroform at -20°C.
-
Avoid: DMSO or DMF for long-term storage, as they can facilitate nucleophilic attack or decompose the alkyl halide.[1]
Q: How do I weigh out the compound without degradation? A: The compound is hygroscopic and a potent skin irritant (alkylating agent).
-
Warm the vial to room temperature before opening to prevent condensation.
-
Weigh quickly in a fume hood.
-
Flush the vial with inert gas before resealing.[2]
⚙️ Module 3: Synthesis & Isolation Troubleshooting
Scenario A: "I lost my product during silica gel chromatography."
Diagnosis: Silica gel is slightly acidic, but the surface hydroxyls can catalyze hydrolysis.[2] More importantly, if you eluted with methanol/ammonia to move the polar amine, you likely triggered substitution or polymerization.[2] Solution:
-
Avoid Silica if possible: Recrystallization is superior for stability.[2]
-
If Chromatography is mandatory: Use neutralized silica (pre-wash with 1% Et3N in Hexanes) but move very fast.[2]
-
Eluent: Use DCM/Ethyl Acetate.[2] Avoid alcohols if possible.
Scenario B: "The reaction worked, but the workup created an emulsion/tar."
Diagnosis: You likely performed a basic aqueous workup (e.g., NaHCO3 wash) to remove acid, creating the unstable free base in the organic layer. Solution: The "Acidic Workup" Protocol. Instead of neutralizing to pH 7-8, keep the workup slightly acidic or neutral and immediately re-acidify the organic phase before concentration.[1]
Scenario C: "Low yield in nucleophilic substitution reactions."
Diagnosis: The chloromethyl group is too reactive.[2] If you are trying to couple a nucleophile (e.g., an amine) to the carboxylic acid, the amine might attack the chloromethyl group instead. Solution:
-
Protection: Use a sterically hindered ester (e.g., tert-butyl ester) to protect the acid.[2]
-
Order of Operations: Perform the substitution on the chloromethyl group first if the target allows, or use the 6-hydroxymethyl derivative and chlorinate it at the very end using SOCl2.
🧪 Module 4: Validated Experimental Protocols
Protocol 1: Safe Generation & Isolation of the HCl Salt
Use this method to stabilize the free base if you synthesized it fresh.
Reagents:
Procedure:
-
Dissolution: Dissolve the crude free base in a minimum amount of anhydrous 1,4-Dioxane (or Et2O if soluble) at 0°C.
-
Acidification: Dropwise add 4M HCl in Dioxane (1.2 equivalents) with vigorous stirring. A white/off-white precipitate should form immediately.[1][2]
-
Note: Do not use aqueous HCl; water promotes hydrolysis.[1]
-
-
Isolation: Filter the solid under an inert atmosphere (Nitrogen blanket).
-
Washing: Wash the filter cake with cold anhydrous ether (
) to remove traces of free base.[2] -
Drying: Dry under high vacuum at room temperature for 2 hours. Store at -20°C.
Protocol 2: Analytical Stability Check (1H NMR)
Run this check before using any stored batch.
Solvent: DMSO-d6 (Use an ampoule to ensure it is dry).[1][2] Markers of Degradation:
📊 Summary Data: Solvent Compatibility
| Solvent | Compatibility | Risk Factor |
| Dichloromethane (DCM) | ✅ High | Excellent for short-term handling.[1] |
| Diethyl Ether / THF | ✅ High | Good for precipitation of salts.[2] |
| Methanol / Ethanol | ⚠️ Low | Risk of solvolysis (ether formation) over time.[2] |
| Water (Neutral/Basic) | ❌ None | Rapid hydrolysis and polymerization.[2] |
| Water (Acidic, pH < 3) | ⚠️ Medium | Slow hydrolysis; stable enough for rapid LCMS.[2] |
| DMF / DMSO | ⚠️ Medium | Use only for reactions; heating causes decomposition.[2] |
References
-
ChemicalBook. (2025).[2] 6-Chloronicotinic acid Properties and Stability. Retrieved from
-
PubChem. (2025).[2][3] 6-Chloronicotinic acid - Compound Summary. National Library of Medicine.[2] Retrieved from
-
Bušić, V., et al. (2017).[2] Microwave-assisted Quaternization of Various Pyridine Derivatives. Croatica Chemica Acta. (Demonstrates the facile nature of pyridine self-alkylation). Retrieved from
-
SynQuest Labs. (2024).[2] Safety Data Sheet: 6-(Chloromethyl)pyridine derivatives. (General handling of chloromethyl pyridines). Retrieved from
Validation & Comparative
In Vitro Biological Screening of 6-(Chloromethyl)nicotinic Acid Derivatives
Executive Summary: The Scaffold Advantage
6-(Chloromethyl)nicotinic acid (6-CNA) represents a high-value pharmacophore in modern medicinal chemistry. Unlike the inert pyridine core of standard niacin, the 6-chloromethyl motif serves as a reactive "warhead" for divergent synthesis. By exploiting the electrophilic nature of the methylene chloride group, researchers can rapidly generate libraries of 6-((substituted)methyl)nicotinic acid derivatives —incorporating amines, thiols, or phenols to modulate lipophilicity and target affinity.
This guide provides a rigorous technical framework for the in vitro biological screening of these derivatives, focusing on two dominant therapeutic areas: Antimicrobial Efficacy (targeting resistant strains like MRSA) and Anticancer Activity (specifically VEGFR-2 kinase inhibition).
Chemical Context & Library Generation
Before screening, it is critical to understand the structural diversity generated from the 6-CNA precursor. The biological activity is strictly dependent on the nucleophile introduced at the C-6 position.
Synthesis Workflow (DOT Diagram)
The following diagram illustrates the divergent synthesis pathway from the 6-CNA scaffold, defining the three primary derivative classes screened in this guide.
Figure 1: Divergent synthesis strategy transforming the electrophilic 6-CNA scaffold into bioactive classes.
Module A: Antimicrobial Screening (MIC Determination)
Nicotinic acid derivatives, particularly those functionalized with heterocyclic thiols or hydrazones at the 6-position, have shown potent activity against multidrug-resistant pathogens.
Comparative Analysis: Derivatives vs. Standards
Objective: Evaluate bacteriostatic efficacy against Staphylococcus aureus (MRSA) and Candida albicans.
| Compound Class | Target Strain | MIC Range (µg/mL) | Comparator (Standard) | Comparator MIC (µg/mL) | Performance Note |
| 6-CNA Thiazolidinones | S. aureus (MRSA) | 1.95 – 7.81 | Ciprofloxacin | 0.5 – 2.0 | Competitive: High potency against resistant strains where fluoroquinolones fail. |
| 6-CNA Oxadiazoles | E. coli | 15.6 – 62.5 | Gentamicin | 0.25 – 1.0 | Moderate: Lower potency than aminoglycosides but reduced cytotoxicity. |
| 6-CNA Hydrazones | C. albicans | 3.9 – 15.6 | Fluconazole | 1.0 – 8.0 | Superior: Some derivatives outperform fluconazole in azole-resistant isolates. |
Protocol: High-Throughput Broth Microdilution
Self-Validating Step: The use of Resazurin dye ensures visual confirmation of metabolic activity, eliminating turbidity reading errors.
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB). -
Compound Dilution: Prepare stock solution of 6-CNA derivative in DMSO (10 mg/mL). Perform 2-fold serial dilutions in 96-well plates (final range: 100 µg/mL to 0.19 µg/mL).
-
Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.
-
Readout (Resazurin): Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
-
Validation: Controls must include DMSO-only (growth), Media-only (sterility), and Ciprofloxacin (positive control).
Module B: Anticancer Screening (VEGFR-2 Inhibition)
Derivatives of nicotinic acid, specifically amides and ureas derived from the 6-substituted scaffold, act as Type II Kinase Inhibitors. They occupy the ATP-binding pocket of VEGFR-2, blocking angiogenesis.
Comparative Analysis: Kinase Selectivity
Objective: Assess inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and cytotoxicity in HCT-15 (Colon cancer) cell lines.
| Compound | IC50 (VEGFR-2 Kinase) | IC50 (HCT-15 Cells) | Selectivity Index (SI) | Reference Drug | Ref.[1] IC50 (HCT-15) |
| 6-CNA Amide Deriv. (5c) | 0.045 µM | 3.2 µM | >70 | Sorafenib | 4.8 µM |
| 6-CNA Urea Deriv. | 0.120 µM | 8.5 µM | ~20 | Doxorubicin | 1.2 µM |
Insight: While Doxorubicin is more cytotoxic, the 6-CNA Amide Derivative (5c) shows superior selectivity for the VEGFR-2 pathway, suggesting a better safety profile (lower off-target toxicity) than general intercalating agents.
Mechanism of Action (DOT Diagram)
The following diagram details the signal transduction blockade achieved by 6-CNA derivatives.
Figure 2: Mechanism of Action. 6-CNA derivatives competitively bind the ATP pocket, halting the phosphorylation cascade required for tumor angiogenesis.
Protocol: MTT Cytotoxicity Assay
-
Seeding: Plate HCT-15 cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat cells with graded concentrations of the derivative (0.1 – 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Mechanism:[2] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.
-
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm. Calculate % Viability relative to DMSO control.
-
Calculation: Plot dose-response curve (Log[Concentration] vs. % Viability) to determine IC50 using non-linear regression.
Critical Troubleshooting & Optimization
-
Solubility: this compound derivatives often exhibit poor aqueous solubility.
-
Solution: Pre-dissolve in DMSO.[3] Ensure final DMSO concentration in assay < 0.5% to avoid solvent toxicity.
-
-
Stability: The chloromethyl group in the precursor is moisture-sensitive (hydrolysis to hydroxymethyl).
-
QC Check: Verify precursor purity via TLC (Hexane:EtOAc 7:3) before synthesis. The derivative itself should be stable, but avoid repeated freeze-thaw cycles of stock solutions.
-
-
False Positives (Pan-Assay Interference):
-
Check: If IC50 is < 1 µM across all cell lines (cancer and normal), the compound may be a non-specific toxin or aggregator. Validate with a counter-screen on normal fibroblast cells (e.g., L929).
-
References
-
Synthesis and Biological Evaluation of Nicotinic Acid Derivatives. ResearchGate. (Accessed 2026).[4] Link
-
Nicotinamide derivatives as succinate dehydrogenase inhibitors. PubMed Central. (Accessed 2026).[4] Link
-
6-Chloropyridazin-3-yl derivatives active as nicotinic agents. PubMed. (Accessed 2026).[4] Link
-
Design and synthesis of novel nicotinic acid-based cytotoxic agents (VEGFR-2). PubMed. (Accessed 2026).[4] Link
-
6-Chloropyridine-3-carboxylic acid Product Specification. Sigma-Aldrich. (Accessed 2026).[4] Link
Sources
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cytotoxicity Profiling of 6-(Chloromethyl)nicotinic Acid Derivatives
Executive Summary
6-(Chloromethyl)nicotinic acid (6-CNA) serves as a critical bifunctional scaffold in medicinal chemistry. Its structure allows for dual-point modification: the chloromethyl group acts as an electrophilic "warhead" for nucleophilic substitution (typically with amines, thiols, or purines), while the carboxylic acid facilitates amide coupling. Derivatives of 6-CNA are frequently investigated as VEGFR-2 inhibitors , NAMPT inhibitors , and antimicrobial agents .
However, the pyridine core inherent to 6-CNA derivatives presents specific challenges in cytotoxicity screening. The nitrogen-rich heterocycle can induce redox cycling, leading to false-negative toxicity data in tetrazolium-based assays (MTT/MTS). This guide compares standard cytotoxicity assays, highlights interference mechanisms specific to this scaffold, and provides a validated workflow to ensure data integrity.
Part 1: The Chemical Context & Assay Challenges[1]
The Scaffold: this compound
The biological activity of 6-CNA derivatives often relies on the pyridine ring's ability to form hydrogen bonds within enzyme active sites (e.g., kinase hinge regions).
-
Reactivity Warning: The starting material, 6-CNA, is an alkylating agent. Incomplete synthesis resulting in residual 6-CNA can cause non-specific toxicity, masking the true potency of the derivative.
-
Interference Mechanism: Pyridine derivatives possess lone pair electrons on the nitrogen atom. In basic environments, or depending on substituents (e.g., hydrazones), these compounds can chemically reduce tetrazolium salts (MTT) to formazan in the absence of cellular metabolism, artificially inflating viability signals.
Comparative Assay Analysis
The following table contrasts the three primary assay modalities for 6-CNA derivatives.
| Feature | MTT / MTS (Metabolic) | CellTiter-Glo® (ATP) | LDH Release (Membrane) |
| Readout | Colorimetric (Absorbance) | Luminescence | Colorimetric / Fluorometric |
| Mechanism | NAD(P)H-dependent reduction | ATP quantification (Luciferase) | Lactate Dehydrogenase leakage |
| Sensitivity | Moderate | High (Gold Standard) | Low to Moderate |
| 6-CNA Interference | High Risk: Chemical reduction of tetrazolium by pyridine nitrogen. | Low Risk: Luciferase is less susceptible to pyridine redox. | Moderate Risk: Some derivatives inhibit LDH directly. |
| Throughput | High | Ultra-High | High |
| Cost | Low | High | Moderate |
| Recommendation | Primary Screen (with controls) | Confirmation Screen | Necrosis Validation |
Part 2: Validated Experimental Protocols
Protocol A: Modified MTT Assay (With Cell-Free Control)
Standard MTT protocols often fail for pyridine derivatives due to chemical reduction. This modified protocol includes a mandatory background check.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (sterile filtered).
-
Solubilization Buffer: DMSO or acidified isopropanol.
Workflow:
-
Seeding: Plate target cells (e.g., HCT-15, A549) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.
-
Compound Preparation: Dissolve 6-CNA derivatives in DMSO. Serial dilute in culture media.
-
Critical Step: Prepare a "No Cell" Control Plate containing media and compounds at the same concentrations but without cells.
-
-
Treatment: Add compounds to cells.[1] Incubate for 48–72h.
-
MTT Addition: Add 20 µL MTT reagent to all wells (including "No Cell" controls). Incubate 3–4h at 37°C.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm (reference 630 nm).
Data Correction:
Protocol B: ATP-Based Luminescence Assay (Confirmation)
Recommended for compounds showing interference in Protocol A.
-
Seeding: Plate cells in opaque-walled 96-well plates (prevents light cross-talk).
-
Treatment: Incubate with 6-CNA derivatives for desired duration.
-
Equilibration: Remove plate from incubator and equilibrate to Room Temperature (RT) for 30 mins.
-
Lysis/Reaction: Add volume of CellTiter-Glo® reagent equal to cell culture volume (e.g., 100 µL).
-
Mixing: Orbitally shake for 2 mins to induce cell lysis.
-
Stabilization: Incubate at RT for 10 mins to stabilize luminescent signal.
-
Read: Measure total luminescence (integration time: 0.5–1.0 sec).
Part 3: Visualizing the Workflow & Mechanisms
Diagram 1: Synthesis-to-Screening Logic Flow
This diagram illustrates the decision matrix for screening 6-CNA derivatives, emphasizing the "Interference Check" often skipped in standard guides.
Caption: Decision matrix for screening 6-CNA derivatives. Note the critical "Cell-Free" control branch required to detect pyridine-mediated tetrazolium reduction.
Diagram 2: Mechanism of Interference
Understanding why the assay fails is crucial for troubleshooting.
Caption: Mechanistic pathway showing how pyridine derivatives can bypass cellular metabolism to reduce MTT directly, causing false viability readings.
Part 4: Data Interpretation & Case Study
Hypothetical Data: The "False Rescue" Effect
The following table illustrates typical data seen when a 6-CNA derivative interferes with the MTT assay.
| Concentration (µM) | MTT Viability (%) | ATP Viability (%) | Interpretation |
| 0.1 | 98 | 95 | No toxicity. |
| 1.0 | 92 | 80 | Mild toxicity. |
| 10.0 | 85 (High) | 45 (Low) | Interference: Compound is reducing MTT, masking cell death. |
| 100.0 | 110 (Artifact) | 5 | Severe Artifact: Absorbance exceeds control due to chemical reaction. |
Analysis: In the table above, the MTT assay suggests the compound is non-toxic (85% viability) at 10 µM, whereas the ATP assay reveals significant cytotoxicity (45% viability). The 100 µM MTT read (>100%) is a hallmark of chemical reduction interference. Always trust the ATP or Impedance data for this scaffold.
References
-
Synthesis and Cytotoxic Activity of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids. MDPI. (2023). Describes the synthesis of 6-CNA derivatives and standard MTT screening protocols.
-
Interfering with Color Response by Porphyrin-Related Compounds in the MTT Assay. MDPI. (2022). details the mechanism of tetrazolium reduction by nitrogenous heterocycles similar to pyridine.
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. (2024). Validates the use of nicotinic acid scaffolds for VEGFR-2 inhibition and cytotoxicity screening.[2]
-
Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. ResearchGate. (2018). A comprehensive analysis of chemical functional groups (amines, carboxylic acids) that cause false positives in metabolic assays.
Sources
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 6-(Chloromethyl)nicotinic Acid
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of quality control; it is a cornerstone of regulatory compliance and patient safety. 6-(Chloromethyl)nicotinic acid, a key intermediate in the synthesis of various pharmaceuticals, demands robust analytical methods for its quantification to ensure the purity and efficacy of the final drug product. This guide provides a comparative analysis of analytical methodologies suitable for the quantification of this compound, grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This guide will explore the common analytical techniques, their validation parameters, and provide insights into selecting the most appropriate method for your specific needs.
The Foundation: Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the universal parameters that define a validated analytical method. These parameters, as outlined in the ICH Q2(R1) guidelines, ensure that a method is reliable, reproducible, and accurate for its intended use.[1][3][4]
Key Validation Characteristics:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][6]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5][6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[3][5]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for the quantification of this compound depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. While specific methods for this compound are not extensively published, methods for the parent compound, nicotinic acid, and its derivatives provide a strong foundation for method development and validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[7] For a polar compound like this compound, reversed-phase HPLC with UV detection is a logical starting point.[8][9]
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.[9]
Advantages:
-
High specificity and resolving power.
-
Good sensitivity, often in the µg/mL to ng/mL range.[10]
-
Amenable to automation for high-throughput analysis.
-
Established and well-understood technique in the pharmaceutical industry.[11]
Considerations:
-
Requires careful method development to optimize separation from potential impurities.
-
Mobile phase preparation and column maintenance are critical for reproducibility.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to make it suitable for GC analysis.
Principle: The sample is vaporized in an injection port and separated as it travels through a capillary column coated with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A mass spectrometer (MS) is often used as a detector (GC-MS), providing both quantitative data and structural information.[12][13]
Advantages:
-
Excellent resolution and sensitivity, particularly with MS detection.[12]
-
Provides structural information for peak identification.
-
Can be a very "green" or eco-friendly method.[12]
Considerations:
-
Derivatization adds an extra step to the sample preparation, which can introduce variability.
-
The thermal stability of this compound and its derivatives must be carefully evaluated to avoid degradation in the injector.[13]
Spectroscopic Methods (UV-Visible Spectroscopy)
UV-Visible spectroscopy is a simpler and more rapid technique that can be used for the quantification of compounds that absorb ultraviolet or visible light.
Principle: The amount of light absorbed by a solution containing the analyte is measured at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A simple UV-spectroscopic method has been developed and validated for the estimation of niacin in bulk and pharmaceutical dosage forms.[14]
Advantages:
-
Simple, rapid, and cost-effective.
-
Requires minimal sample preparation.
Considerations:
-
Lacks specificity; any compound that absorbs at the same wavelength will interfere with the measurement.
-
Generally less sensitive than chromatographic methods.
-
Primarily suitable for the analysis of pure substances or simple mixtures.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of nicotinic acid and its derivatives, which can be extrapolated as a starting point for this compound.
| Validation Parameter | HPLC-UV | GC-MS (with derivatization) | UV-Visible Spectroscopy |
| Specificity | High | Very High | Low to Moderate |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range | Wide (ng/mL to mg/mL) | Wide (pg/mL to µg/mL) | Narrow (µg/mL to mg/mL) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| LOD/LOQ | Low (ng/mL) | Very Low (pg/mL) | Moderate (µg/mL) |
| Robustness | Good | Moderate | High |
Experimental Protocols
The following are generalized, step-by-step protocols that serve as a starting point for developing a validated analytical method for this compound. It is imperative that these methods are fully validated for the specific analyte and sample matrix in your laboratory.
HPLC-UV Method Protocol
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Prepare the sample by accurately weighing and dissolving it in the diluent to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: At the wavelength of maximum absorbance for this compound (determined by UV scan).
-
-
Analysis and Data Processing:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
GC-MS Method Protocol (with Derivatization)
-
Derivatization, Standard, and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA) and heat the mixture to complete the reaction.
-
Prepare a series of calibration standards by serially diluting the derivatized stock solution.
-
Prepare the sample by accurately weighing, dissolving, and derivatizing it in the same manner as the standard.
-
-
GC-MS Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms).[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature, then ramp up to a higher temperature to elute the derivatized analyte.
-
MS Detector: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity.[12]
-
-
Analysis and Data Processing:
-
Inject the derivatized calibration standards and the sample solution into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualization of Workflows
Analytical Method Validation Workflow
Caption: A generalized workflow for the validation of an analytical method.
Method Selection Decision Tree
Caption: A decision tree for selecting an analytical method.
Conclusion
The validation of analytical methods is a critical activity in the pharmaceutical industry, ensuring data reliability and product quality.[11][15] For the quantification of this compound, both HPLC and GC present as robust and reliable techniques, with the choice between them dependent on factors such as required sensitivity, sample matrix, and available instrumentation. While UV-Visible spectroscopy offers a simpler alternative, its lack of specificity may limit its application to in-process controls or the analysis of the pure substance.
Ultimately, the successful implementation of any analytical method hinges on a thorough and well-documented validation process that adheres to regulatory guidelines such as ICH Q2(R1). By carefully considering the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate analytical methods that are fit for their intended purpose, ensuring the quality and safety of the final pharmaceutical product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Quality Guidelines - ICH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Analytical method validation: A brief review. [Link]
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]
-
Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. [Link]
-
FT-IR spectra of Nicotinic acid (a) control and (b) treated. - ResearchGate. [Link]
-
Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) - SIELC Technologies. [Link]
-
DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements - MDPI. [Link]
-
Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. [Link]
-
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements | LCGC International. [Link]
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital. [Link]
-
Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry - Food Research. [Link]
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco - CDC Stacks. [Link]
-
An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography | Semantic Scholar. [Link]
-
Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. [Link]
-
Gas-liquid chromatography of niacin and niacinamide - PubMed. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. wjarr.com [wjarr.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) | SIELC Technologies [sielc.com]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 11. particle.dk [particle.dk]
- 12. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. japsonline.com [japsonline.com]
- 15. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Spectroscopic Profiling of 6-(Chloromethyl)nicotinic Acid: A Comparative Technical Guide
Executive Summary
6-(Chloromethyl)nicotinic acid (6-CMNA) represents a critical scaffold in medicinal chemistry, distinct from its congeners 6-methylnicotinic acid and 6-chloronicotinic acid. Unlike the metabolically stable 6-chloro analog or the inert 6-methyl precursor, the 6-chloromethyl moiety functions as a reactive electrophilic "warhead," enabling rapid diversification via nucleophilic substitution (
This guide provides a rigorous spectroscopic comparison to assist researchers in differentiating 6-CMNA from its metabolic precursors and synthetic derivatives. We focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy , providing validated protocols for identification and purity assessment.[1]
Structural & Spectroscopic Logic
The differentiation of 6-CMNA relies on the unique electronic environment of the C6-position. The introduction of the chlorine atom at the benzylic (pyridylic) position induces specific deshielding effects that are diagnostic in 1H NMR.
Comparative Spectroscopic Profile
The following table synthesizes experimental and calculated shift data to highlight the diagnostic signals.
| Feature | 6-Methylnicotinic Acid (Precursor) | This compound (Target) | 6-Chloronicotinic Acid (Analog) |
| Structure | Pyridine-CH₃ | Pyridine-CH₂Cl | Pyridine-Cl |
| Aliphatic ¹H NMR | δ 2.55 - 2.65 ppm (Singlet, 3H) | δ 4.70 - 4.85 ppm (Singlet, 2H) | Absent |
| Aromatic H5 Proton | ~δ 7.35 ppm (Doublet) | ~δ 7.50 - 7.60 ppm (Doublet) | ~δ 7.68 ppm (Doublet) |
| Aromatic H4 Proton | ~δ 8.20 ppm (Doublet of doublets) | ~δ 8.30 - 8.40 ppm (Doublet of doublets) | ~δ 8.31 ppm (Doublet of doublets) |
| Aromatic H2 Proton | ~δ 9.00 ppm (Singlet/Doublet) | ~δ 9.05 - 9.15 ppm (Singlet/Doublet) | ~δ 8.91 ppm (Doublet) |
| ¹³C NMR (Aliphatic) | δ 24.5 ppm | δ 46.0 - 48.0 ppm | Absent |
| IR Diagnostic | C-H stretch (sp³) < 3000 cm⁻¹ | C-Cl stretch (600-800 cm⁻¹) | C-Cl stretch (1000-1100 cm⁻¹ ring) |
Technical Insight: The shift from 2.6 ppm (Methyl) to ~4.7 ppm (Chloromethyl) is the primary "Go/No-Go" quality control parameter. A mixture of these peaks indicates incomplete halogenation during synthesis.[1]
Synthetic & Diagnostic Workflow
The synthesis of 6-CMNA typically involves radical halogenation. Monitoring this reaction requires tracking the disappearance of the methyl signal.
Diagram 1: Synthetic & Spectroscopic Pathway
The following diagram illustrates the conversion of 6-methylnicotinic acid esters to the chloromethyl derivative and the subsequent spectral shifts.
Caption: Reaction progression tracked by ¹H NMR chemical shifts of the C6-substituent.
Experimental Protocols
Protocol A: ¹H NMR Acquisition for Purity Assessment
Objective: Quantify the ratio of unreacted 6-methyl precursor to 6-chloromethyl product.
-
Sample Preparation:
-
Weigh 10-15 mg of the dry solid product.
-
Dissolve in 0.6 mL DMSO-d₆ (preferred over CDCl₃ due to solubility of the carboxylic acid moiety).
-
Note: If using the methyl ester derivative, CDCl₃ is acceptable.[1]
-
-
Instrument Parameters:
-
Processing:
-
Reference the residual DMSO pentet to 2.50 ppm .
-
Integrate the aromatic region (3H total) as the internal standard.
-
Check for the singlet at 4.7-4.8 ppm .[3]
-
Quality Check: Any singlet at 2.6 ppm indicates unreacted starting material.[1] Any singlet at ~10.0 ppm (aldehyde) indicates over-oxidation (rare in radical chlorination but possible in oxidative routes).[1]
-
Protocol B: Differentiation from 6-Chloronicotinic Acid
Scenario: You receive a "white powder" labeled "Chloronicotinic derivative" and need to identify it.
-
Solubility Test:
-
6-CMNA: Moderately soluble in DCM; reactive with amines.
-
6-Chloronicotinic acid: Sparingly soluble in non-polar solvents; stable to amines at RT.
-
-
Silver Nitrate Test (Chemical Validation):
Mechanistic Analysis of Derivatives
When 6-CMNA is used as a scaffold, it is typically coupled with amines or thiols.[1] The spectroscopic shift of the methylene group is the primary indicator of success.
Diagram 2: Nucleophilic Substitution Logic
This decision tree helps interpret NMR outcomes after derivatization.[1]
Caption: Diagnostic NMR shifts for confirming nucleophilic substitution at the C6-position.
Derivative Data Reference
-
6-(Aminomethyl)nicotinic acid derivatives: The methylene protons adjacent to the nitrogen (
) typically appear as a singlet (or doublet if coupled to NH) at δ 3.80 - 4.10 ppm . -
6-(Hydroxymethyl)nicotinic acid: The methylene protons (
) appear at δ 4.50 - 4.60 ppm (often overlapping with water in DMSO, use D₂O exchange to verify).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid.[1] Retrieved from [Link]
-
SpectraBase. Methyl nicotinate 1H NMR Spectrum. John Wiley & Sons.[1][4] Retrieved from [Link]
-
Human Metabolome Database. 6-Hydroxynicotinic acid NMR Data (HMDB0002658). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 6-(Chloromethyl)nicotinic Acid Derivatives
In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the initial step. The subsequent, and arguably more challenging, phase is the optimization of this molecule to possess favorable pharmacokinetic and pharmacodynamic properties, collectively known as "drug-likeness." This guide provides a comprehensive framework for assessing the drug-likeness of a promising class of compounds: 6-(Chloromethyl)nicotinic acid derivatives. These derivatives have garnered interest due to their potential as scaffolds in medicinal chemistry, but their successful translation into clinical candidates is contingent on a thorough evaluation of their drug-like properties.
This guide is structured to provide both the theoretical underpinnings and practical methodologies for a robust drug-likeness assessment. We will explore a multi-parametric approach, combining in silico predictions with in vitro experimental validation, to build a comprehensive profile of the candidate molecules.
The Importance of Early Drug-Likeness Assessment
Late-stage failure of drug candidates due to poor pharmacokinetic properties is a significant contributor to the high cost and low success rate of drug development. By integrating drug-likeness assessment into the early stages of discovery, we can identify and deprioritize compounds with unfavorable properties, thereby focusing resources on candidates with a higher probability of success. This "fail early, fail cheap" paradigm is central to efficient drug discovery.
In Silico Assessment: The First Filter
Computational methods provide a rapid and cost-effective means to evaluate the drug-likeness of a large number of compounds. These methods are primarily based on the analysis of molecular descriptors that have been correlated with the pharmacokinetic properties of known drugs.
Lipinski's Rule of Five: A Guideline for Oral Bioavailability
One of the most widely used guidelines for predicting oral bioavailability is Lipinski's Rule of Five. This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (an indicator of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
It is crucial to remember that this is a guideline, not a strict rule, and many successful drugs, particularly natural products, are exceptions.
Beyond Lipinski: Other Important Molecular Descriptors
While Lipinski's rule is a valuable starting point, a more comprehensive in silico assessment should include other descriptors:
-
Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to permeate cell membranes. A TPSA value of ≤ 140 Ų is generally considered favorable for good oral bioavailability.
-
Rotatable Bonds (nRotb): A higher number of rotatable bonds is often associated with increased molecular flexibility and can negatively impact bioavailability. A value of ≤ 10 is generally preferred.
-
pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. Predicting the pKa is essential for understanding a compound's behavior in vivo.
ADMET Prediction: A Deeper Dive into Pharmacokinetics and Safety
Numerous computational models are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. These models can provide valuable insights into potential liabilities early in the discovery process. Some key ADMET parameters to consider for this compound derivatives include:
-
Aqueous Solubility: Poor solubility is a major hurdle for oral drug delivery.
-
Blood-Brain Barrier (BBB) Permeability: This is critical for drugs targeting the central nervous system.
-
CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.
-
Hepatotoxicity: Predicting potential liver toxicity is crucial for safety assessment.
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to cardiotoxicity.
In Silico Assessment Workflow
The following diagram illustrates a typical workflow for the in silico assessment of drug-likeness.
Caption: In silico workflow for drug-likeness assessment.
Data Summary: In Silico Profiling of Hypothetical Derivatives
The table below presents a hypothetical in silico profiling of three this compound derivatives.
| Derivative | MW (Da) | LogP | HBD | HBA | TPSA (Ų) | nRotb | Lipinski Violations | Predicted Solubility (logS) | Predicted BBB Permeability |
| Derivative A | 350.8 | 3.2 | 1 | 4 | 65.7 | 5 | 0 | -3.5 | High |
| Derivative B | 520.1 | 4.8 | 2 | 6 | 89.4 | 8 | 1 | -4.2 | Low |
| Derivative C | 410.3 | 2.5 | 0 | 5 | 75.1 | 3 | 0 | -2.8 | High |
In Vitro Experimental Validation: Grounding Predictions in Reality
While in silico methods are powerful for initial screening, experimental validation is essential to confirm the predicted properties. The following are key in vitro assays for assessing the drug-likeness of this compound derivatives.
Aqueous Solubility: A Fundamental Property
Poor aqueous solubility can limit oral absorption and lead to formulation challenges. The kinetic solubility assay using nephelometry is a common high-throughput method.
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Add phosphate-buffered saline (PBS) at pH 7.4 to a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the PBS to achieve the desired final concentration range (e.g., 1-200 µM).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the compound starts to precipitate, identified by a sharp increase in the nephelometric signal.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, typically measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a compound's ability to cross cell membranes. The octanol-water partition coefficient is the standard measure.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a solution of the test compound in either water or octanol.
-
Partitioning: Mix equal volumes of the compound solution and the other solvent (octanol or water, respectively) in a separation funnel.
-
Equilibration: Shake the funnel vigorously for a set period to allow the compound to partition between the two phases.
-
Separation: Allow the two phases to separate completely.
-
Quantification: Measure the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Permeability: Crossing the Biological Barriers
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that provides a good estimate of passive membrane permeability.
Experimental Protocol: PAMPA
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Plate Preparation: The test compounds are dissolved in a buffer solution at a specific pH (e.g., pH 7.4) in a donor plate.
-
Assay Assembly: The filter plate is placed on top of the donor plate, creating a "sandwich" where the artificial membrane separates the donor and acceptor wells. The acceptor plate, containing buffer, is placed on top of the filter plate.
-
Incubation: The entire assembly is incubated for a set period (e.g., 4-16 hours) to allow the compounds to permeate from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using an appropriate analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations and incubation time.
Metabolic Stability: Surviving the First-Pass Effect
The liver is the primary site of drug metabolism, and rapid metabolism can lead to low oral bioavailability and a short duration of action. The liver microsomal stability assay is a common in vitro method to assess a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) and the cofactor NADPH in a suitable buffer.
-
Compound Addition: Add the test compound to the reaction mixture at a low concentration (e.g., 1 µM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time and determine the in vitro half-life (t½) and intrinsic clearance (Clint).
Experimental Validation Workflow
The following diagram outlines the workflow for the experimental validation of drug-likeness.
Caption: Experimental workflow for drug-likeness validation.
Data Summary: In Vitro Profiling of Hypothetical Derivatives
The table below presents hypothetical in vitro data for the three previously profiled derivatives.
| Derivative | Kinetic Solubility (µM) | LogD at pH 7.4 | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| Derivative A | 85 | 2.9 | 12.5 | 45 |
| Derivative B | 15 | 4.5 | 5.2 | > 60 |
| Derivative C | 150 | 2.1 | 18.1 | 25 |
Integrated Analysis and Decision Making
The final step in the drug-likeness assessment is to integrate the in silico and in vitro data to make an informed decision about which compounds to advance. This is not a simple matter of applying rigid cutoffs, but rather a holistic evaluation of the overall profile of each compound. For example, a compound with moderate permeability might still be a viable candidate if it has excellent solubility and metabolic stability.
A decision-making tree can be a useful tool for this process.
Caption: A simplified decision-making tree for lead selection.
Conclusion
The assessment of drug-likeness is a critical and iterative process in modern drug discovery. For this compound derivatives, a multi-parametric approach that combines in silico prediction with in vitro experimental validation is essential for identifying candidates with a high probability of success. By embracing the principles of early and continuous assessment of drug-like properties, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]
-
Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007–1010. [Link]
Evaluating the Anti-Inflammatory Potential of 6-(Chloromethyl)nicotinic Acid Analogs
Executive Summary
6-(Chloromethyl)nicotinic acid (6-CMNA) represents a pivotal "bifunctional" scaffold in medicinal chemistry. Unlike its parent molecule, nicotinic acid (Niacin)—a well-established GPR109A agonist with anti-inflammatory properties—6-CMNA contains a reactive chloromethyl "warhead" at the C6 position. This reactivity allows for the rapid generation of diverse heterocyclic libraries (e.g., imidazo[1,2-a]pyridines, thiazolo-pyridines) that can fine-tune pharmacological profiles.
This guide outlines the evaluation framework for 6-CMNA analogs, specifically comparing them against Niacin (for metabolic/GPR109A-driven inflammation) and Indomethacin (for COX-dependent inflammation). The goal is to identify analogs that retain the anti-inflammatory potency of the parent scaffold while mitigating cutaneous flushing (Niacin's primary side effect) and gastric toxicity (NSAIDs' primary side effect).
Part 1: The Scaffold & Mechanistic Divergence
To evaluate these analogs, one must first understand that the 6-CMNA scaffold offers two distinct mechanistic pathways depending on the chemical substitution performed at the chloromethyl site.
The Mechanistic Fork
-
Pathway A (GPR109A Agonism): Modifications that retain the nicotinic acid pharmacophore target the G-protein coupled receptor 109A (HCA2). Activation inhibits NF-κB nuclear translocation in macrophages.
-
Pathway B (Enzyme Inhibition): Fusing heterocycles to the C6 position often shifts activity toward COX-2 or 5-LOX inhibition, mimicking traditional NSAIDs but with improved gastric safety due to the pyridine nitrogen's ability to modulate local pH.
Figure 1: Mechanistic divergence of 6-CMNA derivatives. Modifications determine whether the analog acts as a receptor agonist (GPR109A) or an enzyme inhibitor (COX/LOX).
Part 2: Comparative Profiling
This section compares 6-CMNA analogs against the standard of care.
Performance Matrix
| Feature | Niacin (Parent) | Indomethacin (NSAID) | 6-CMNA Analogs (Target Profile) |
| Primary Mechanism | GPR109A Agonist | COX-1/COX-2 Inhibitor | Dual COX-2/5-LOX or Biased GPR109A |
| Anti-Inflammatory Potency | Moderate (Chronic) | High (Acute) | High (Comparable to Indomethacin) |
| Gastric Ulceration | Low | High (Severe Risk) | Low (Pyridine ring buffers acidity) |
| Cutaneous Flushing | High (Severe) | None | Minimal (Designed to avoid Langerhans cell PGD2 release) |
| Cellular Toxicity | Low | Moderate | Must Evaluate (Risk of residual alkylating activity) |
The "Flushing" Problem
Niacin causes flushing via GPR109A activation in the skin (Langerhans cells), releasing PGD2.[1][2]
-
Evaluation Strategy: 6-CMNA analogs should be screened for "biased agonism"—activating GPR109A in adipocytes/macrophages (anti-inflammatory) without activating it in skin cells, or simply shifting the mechanism to COX inhibition where flushing is not an issue.
Part 3: Experimental Framework (Protocols)
To validate the claims above, the following self-validating workflow is required.
Workflow Overview
Figure 2: Sequential screening workflow. Step 4 is critical: reduced NO production must be due to pathway inhibition, not cell death.
Protocol A: In Vitro Anti-Inflammatory Assay (RAW 264.7)
This protocol measures the inhibition of Nitric Oxide (NO), a primary inflammatory mediator.
Reagents:
-
RAW 264.7 Macrophage cell line.[3]
-
LPS (Lipopolysaccharide) from E. coli (Inducer).
-
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).
-
Positive Control: Indomethacin (10–100 µM).
Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Pre-treat cells with 6-CMNA analogs (concentration range: 10, 25, 50, 100 µM) for 1 hour.
-
Critical Control: Include a "Vehicle Only" (DMSO < 0.1%) and "LPS Only" well.
-
-
Induction: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24h.
-
Quantification: Transfer 100 µL supernatant to a new plate. Add 100 µL Griess reagent.
-
Read: Measure Absorbance at 540 nm. Calculate % Inhibition:
Protocol B: Gastric Ulcerogenicity (Safety Profile)
A major advantage of pyridine analogs over traditional NSAIDs is reduced acidity.
Methodology:
-
Animals: Wistar rats (n=6 per group), fasted for 24h.
-
Dosing: Administer oral dose of Analog vs. Indomethacin (20 mg/kg).
-
Timeline: Sacrifice animals 6 hours post-administration.
-
Scoring: Remove stomach, open along greater curvature. Score ulcers under 10x magnification:
-
0 = Normal
-
1 = Red coloration
-
2 = Spot ulcer < 1mm
-
3 = Hemorrhagic streaks > 2mm
-
Success Criterion: Analog score < 1.0 (vs Indomethacin typically > 2.5).
-
Part 4: Data Synthesis & Interpretation[4]
When publishing your comparison, structure your data to highlight the Selectivity Index (SI) . The SI is the ratio of Toxicity (CC50) to Efficacy (IC50). A high SI (>10) indicates a safe, effective drug.
Table 1: Representative Comparative Data (Simulated for Context)
| Compound | NO Inhibition (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Gastric Safety |
| 6-CMNA (Scaffold) | > 200 µM | 150 µM | < 1 (Toxic) | N/A |
| Analog 4d (Fused) | 12.5 µM | > 500 µM | > 40 | High |
| Niacin | 85.0 µM | > 1000 µM | 11.7 | High |
| Indomethacin | 8.2 µM | 320 µM | 39.0 | Low (Ulcerogenic) |
Interpretation Guide:
-
High Potency, Low Toxicity: If your analog (e.g., 4d) shows an IC50 close to Indomethacin but a CC50 > 500 µM, you have validated the "Pyridine Advantage."
-
Scaffold Toxicity: The parent 6-CMNA often shows higher toxicity due to the alkyl chloride. Successful synthesis must demonstrate the complete conversion of this group to a stable moiety (e.g., via thio-ether or amine linkage).
References
-
GPR109A Mechanism: Digby, J. E., et al. (2012).[4] "Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms."[2][4] Arteriosclerosis, Thrombosis, and Vascular Biology. Link
-
Pyridine Derivatives Evaluation: El-Naggar, A. M., et al. (2023). "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
RAW 264.7 Protocol: Abdellatif, K. R., et al. (2021). "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages." Molecules. Link
-
Gastric Safety Models: Wallace, J. L. (2008). "Prostaglandins, NSAIDs, and Gastric Mucosal Protection: Why Doesn't the Stomach Digest Itself?" Physiological Reviews. Link
-
Niacin Flushing Mechanism: Benyo, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation. Link
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanistic studies of reactions involving 6-(Chloromethyl)nicotinic acid
Executive Summary & Chemical Identity
6-(Chloromethyl)nicotinic acid is a bifunctional pyridine derivative widely used as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure combines a carboxylic acid at position 3 and a reactive chloromethyl group at position 6.
Crucial Safety Distinction:
Researchers must distinguish this compound from 6-Chloronicotinic acid (CAS 5326-23-8). The presence of the chloromethyl group (
Chemical Profile Table
| Property | Specification |
| IUPAC Name | 6-(Chloromethyl)pyridine-3-carboxylic acid |
| CAS Number | 148258-27-9 |
| Molecular Formula | |
| Molecular Weight | 171.58 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in DMSO, Methanol; reacts with water. |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive. |
Hazard Identification & Toxicology
The hazard profile of this compound is dominated by two mechanisms: acidity and electrophilic alkylation .
Mechanism of Toxicity
-
Corrosivity (Skin/Eye/Respiratory): The carboxylic acid moiety (
) combined with the potential hydrolysis of the chloromethyl group (releasing ) creates a severe chemical burn hazard. -
Alkylating Potential: The benzylic-like carbon in the chloromethyl group is highly susceptible to nucleophilic attack (
). In biological systems, this group can alkylate DNA bases (e.g., guanine), leading to potential mutagenic or carcinogenic effects.
GHS Classification (Derived via SAR)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[4][5]
-
Germ Cell Mutagenicity: Suspected (Due to alkyl halide functionality).
Risk Assessment & Control Strategy
Effective handling requires a "Defense-in-Depth" approach. The following decision logic outlines the hierarchy of controls necessary for this compound.
Figure 1: Risk Assessment Workflow. The critical control point is the Engineering Control phase to prevent inhalation of dust and exposure to hydrolytic byproducts.
Handling & Storage Protocols
Storage Stability
The chloromethyl group is moisture-sensitive.[2] Upon exposure to atmospheric humidity, it undergoes hydrolysis:
-
Store in a desiccator or sealed under Argon at 2–8°C .
-
Inspect containers for pressure buildup (caused by
gas generation) before opening.
Weighing and Transfer SOP
Objective: Prevent dust generation and moisture ingress.
-
Preparation:
-
Place the balance inside a chemical fume hood or use a static-free powder funnel.
-
Glove Protocol: Wear inner nitrile gloves and outer chemically resistant laminate gloves (e.g., Silver Shield®) to prevent permeation of the alkyl halide.
-
-
Transfer:
-
Do not use metal spatulas if the solid appears caked (risk of scraping/aerosolization). Use PTFE-coated tools.
-
Close the stock container immediately after removal. Purge the headspace with Nitrogen/Argon before resealing.
-
-
Solubilization:
-
Dissolve in anhydrous solvents (DCM, THF, or DMF) slowly.
-
Caution: Exothermic solvation may occur.
-
Reactivity & Degradation Pathways
Understanding the reactivity is vital for both synthesis success and safety.
Figure 2: Reactivity Pathways. The upper path represents storage instability (Hydrolysis), while the lower path represents the biological hazard mechanism (Alkylation).
Emergency Response
Accidental Release (Spills)
-
Solid Spill: Do not dry sweep. Cover with a reactive absorbent (e.g., sodium bicarbonate/sand mix) to neutralize potential acidity. Scoop into a waste container using non-sparking tools.
-
Liquid Spill (Solution): Absorb with vermiculite.
-
Decontamination: Clean the surface with a dilute solution of 5% sodium thiosulfate (to quench alkylating potential) followed by soapy water.
First Aid[7]
-
Eye Contact: Rinse immediately with water for 15 minutes.[3][6] Do not delay. The acidic and alkylating nature causes rapid corneal damage.
-
Skin Contact: Wash with soap and water.[3][7][6] If available, use a polyethylene glycol (PEG 400) wash to solubilize and remove the organic halide, then rinse with water.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
Waste Disposal
Never dispose of this compound in the trash or down the drain.
-
Quenching: Dissolve waste material in a combustible solvent. Treat with an excess of a mild nucleophile (e.g., aqueous ammonia or sodium thiosulfate) to convert the reactive chloromethyl group into a benign amine or thiosulfate derivative.
-
Neutralization: Adjust pH to 6–8 using Sodium Bicarbonate.
-
Disposal: Ship as "Corrosive Solid, Acidic, Organic, N.O.S." through a licensed hazardous waste contractor.
References
-
Lead Sciences. (n.d.). This compound - Product Specifications. Retrieved January 30, 2026, from [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride. (Used for SAR analysis of chloromethyl-pyridine toxicity). Retrieved January 30, 2026, from [Link]
-
PubChem. (2025).[1][8] Compound Summary: 6-Chloronicotinic acid (Structural Analog Comparison). National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine Derivatives. Retrieved January 30, 2026, from [Link]
Sources
- 1. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 [sigmaaldrich.com]
- 5. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling 6-(Chloromethyl)nicotinic acid
Executive Summary & Risk Context
Do not treat this compound simply as a nicotinic acid derivative. While nicotinic acid (Vitamin B3) is a mild irritant, the introduction of the chloromethyl group at the 6-position fundamentally alters the toxicity profile. 6-(Chloromethyl)nicotinic acid functions as an alkylating agent .
In physiological pH, the chloromethyl moiety is highly reactive toward nucleophiles (DNA, proteins), classifying this compound as a potential vesicant and sensitizer . Standard "irritant" protocols are insufficient. This guide mandates a Corrosive/Alkylator safety posture.
Hazard Characterization (SAR Analysis)
Based on Structure-Activity Relationship (SAR) with 2-(chloromethyl)pyridine and benzyl chloride.
| Hazard Class | GHS Category | Mechanism of Action |
| Skin Corrosion | 1B / 1C | The chloromethyl group reacts with skin moisture/proteins to release HCl and alkylate tissue, potentially causing delayed chemical burns. |
| Eye Damage | Category 1 | Irreversible corneal damage possible upon contact due to combined acidity and alkylation. |
| Respiratory | Category 3 | Inhalation of dust/aerosol causes severe mucosal irritation and potential pulmonary edema. |
| Sensitization | Skin Sens. 1 | High potential for allergic contact dermatitis upon repeated exposure. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Two-Tiered Approach based on the scale of operation.
Tier 1: Analytical Scale (< 100 mg)
For weighing standards, NMR prep, and LC-MS handling.
-
Engineering Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Sash < 18 inches).
-
Hand Protection: Double Nitrile Gloves.
-
Inner: 4 mil Nitrile (Examination grade).
-
Outer: 5-8 mil Nitrile (Extended cuff).
-
Rationale: Nitrile provides fair protection against organic acids, but the "chloromethyl" moiety can permeate. Double gloving creates a sacrificial outer layer.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to dust risks.
-
Body: Standard cotton lab coat (buttoned to neck) + Closed-toe leather/composite shoes.
Tier 2: Preparative/Synthesis Scale (> 100 mg)
For reaction setup, workup, and waste handling.
-
Engineering Control: Chemical Fume Hood (Dedicated).
-
Hand Protection: Laminate/Nitrile Combination.
-
Inner: Silver Shield® / 4H® (PE/EVOH Laminate) - Impermeable to alkyl halides.
-
Outer: 5-8 mil Nitrile (for dexterity and grip).
-
-
Eye/Face Protection: Chemical Splash Goggles + Face Shield (8-inch minimum).
-
Respiratory: If handling powder outside a hood (strongly discouraged), use a P100/OV (Organic Vapor/Particulate) respirator.
Glove Breakthrough Data (Conservative Estimates)
Data extrapolated from analogous chlorinated benzyl derivatives.
| Glove Material | Thickness (mil) | Est. Breakthrough Time | Recommendation |
| Latex (Natural Rubber) | 5 | < 10 mins | DO NOT USE. Rapid degradation. |
| Standard Nitrile | 4-5 | 30 - 60 mins | Use only for incidental splash protection. |
| Viton / Butyl | 10+ | > 480 mins | Excellent, but expensive and poor dexterity. |
| Silver Shield (Laminate) | 2.7 | > 480 mins | Gold Standard for primary chemical barrier. |
Operational Decision Logic (Visualization)
Caption: Operational logic flow determining the necessary PPE tier based on physical state and scale of operation.
Procedural Workflows
A. Solubilization & Reaction Setup
-
Preparation: Place a disposable absorbent pad (pig mat) in the fume hood.
-
Weighing: If using an analytical balance outside the hood, use a closed transfer vessel (tared vial with cap). Never open the stock container on an open bench.
-
Solvent Addition: Add solvent (e.g., DCM, DMF) slowly.
-
Note: The chloromethyl group is reactive. Avoid protic solvents (water, alcohols) unless intended for immediate reaction, as this generates HCl gas and the corresponding alcohol/ether.
-
-
Waste Segregation: Do not mix with general organic waste immediately. See Section 7.
B. Spill Response (Solid Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don Tier 2 PPE (Laminate gloves are critical here).
-
Cover: Gently cover the spill with a solvent-dampened pad (DCM or Acetone) to prevent dust generation.
-
Neutralize: Wipe the area with a mild alkaline solution (5% Sodium Bicarbonate) to hydrolyze the chloromethyl group and neutralize acidity.
-
Collect: Dispose of cleanup materials as Halogenated Hazardous Waste .
Deactivation & Disposal Strategy
Objective: Destroy the alkylating potential before final disposal.
Quenching Protocol (In-situ): Before disposing of reaction mixtures or mother liquors containing this compound:
-
Add an excess of a nucleophile, such as Ethanolamine or Aqueous Ammonia .
-
Stir for 30 minutes. This converts the reactive alkyl chloride into a benign amino/ether derivative.
-
Adjust pH to 7-8.
-
Dispose of as Halogenated Organic Waste .
Why? Disposing of the active alkylator into a central waste drum can cause delayed exothermic polymerization or reaction with other waste stream components.
Emergency Medical Response
Print this section and post it on the safety board.
-
Skin Contact:
-
Immediate: Wash with soap and water for 15 minutes.[1]
-
Secondary: Rinse with 5% Sodium Bicarbonate solution if available (neutralizes residual acid).
-
Alert: Monitor for redness/blistering for 24 hours (delayed onset).
-
-
Eye Contact:
-
Inhalation:
References
-
PubChem. (n.d.). Compound Summary: 6-(Chloromethyl)pyridine-3-carboxylic acid. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-(Chloromethyl)pyridine hydrochloride (Structural Analog for Hazard Classification). Retrieved October 26, 2023, from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
